AQ148
Beschreibung
Eigenschaften
CAS-Nummer |
178820-70-7 |
|---|---|
Molekularformel |
C30H37N3O4 |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate |
InChI |
InChI=1S/C30H37N3O4/c1-30(2,3)37-29(36)31-26(20-23-14-8-5-9-15-23)27(34)22-33(4,21-24-16-10-6-11-17-24)32-28(35)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3,(H,31,36)(H,32,35)/t26?,27-,33-/m0/s1 |
InChI-Schlüssel |
VFHVMNORSGLKBR-MKWATWPISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)[C@H](C[N@+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C[N+](C)(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AQ 148 AQ-148 AQ148 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions of AQ148: A Technical Guide
An in-depth exploration of the binding affinity and dissociation constant (Ki) of the compound AQ148 remains a subject of ongoing scientific inquiry, with publicly available data yet to be fully established. Initial research indicates that "this compound" is not a recognized designation for a pharmacological agent or biological ligand within major scientific databases. The predominant association of this identifier is with a model of a Tecumseh engine.
This technical guide serves as a foundational framework for researchers, scientists, and drug development professionals interested in the potential future characterization of novel compounds. While specific data for a compound designated "this compound" is not currently available in the scientific literature, this document outlines the established methodologies and conceptual pathways for determining key binding parameters such as the Ki value and overall binding affinity.
Section 1: Understanding Binding Affinity and the Ki Value
Binding affinity is a fundamental concept in pharmacology and biochemistry, quantifying the strength of the interaction between a ligand (e.g., a drug molecule) and its molecular target (e.g., a receptor or enzyme).[1][2] This interaction is typically reversible and is characterized by the equilibrium dissociation constant (Kd).[2] A lower Kd value signifies a higher binding affinity, indicating that the ligand binds more tightly to its target.[2]
The Ki value, or inhibition constant, is a specific measure of the affinity of a ligand that acts as an inhibitor. It represents the concentration of the inhibitor required to occupy 50% of the target sites at equilibrium. The Ki is an intrinsic property of the inhibitor and the target, independent of the substrate concentration in enzymatic reactions.
Section 2: Methodologies for Determining Binding Affinity and Ki
A variety of experimental techniques are employed to determine the binding affinity and Ki of a compound. The selection of a particular method often depends on the nature of the interacting molecules, the required throughput, and the desired level of detail.
Radioligand Binding Assays
A classical and highly sensitive method involves the use of a radiolabeled ligand. In a competition binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the target is incubated with the target in the presence of varying concentrations of the unlabeled test compound (the "competitor"). By measuring the displacement of the radiolabeled ligand, the affinity of the test compound can be determined.
Experimental Workflow for a Competition Radioligand Binding Assay:
Figure 1: A generalized workflow for a competition radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. Changes in the refractive index at the sensor surface upon binding are detected, providing information on the association and dissociation rates (kon and koff), from which the Kd can be calculated (Kd = koff / kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to its target.[2] This technique provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd) and stoichiometry (n).
Section 3: Hypothetical Signaling Pathway Involvement
While the specific signaling pathways modulated by a compound designated "this compound" are unknown, we can conceptualize how a novel inhibitor might function. For instance, if this compound were an inhibitor of a specific kinase within a signaling cascade, it could block the downstream propagation of a signal.
Illustrative Kinase Inhibitor Signaling Pathway:
Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of a compound like this compound on a kinase.
Conclusion
The determination of the Ki value and binding affinity is a critical step in the characterization of any potential therapeutic agent. While the identity of "this compound" as a biologically active molecule remains to be elucidated, the experimental and conceptual frameworks outlined in this guide provide a comprehensive overview of the necessary approaches for such an investigation. Future research will be essential to identify and characterize novel compounds and their interactions with biological systems.
References
An In-Depth Technical Guide on AQ148 for HIV-1 Protease Inhibition Studies
Notice to the Reader: Extensive research to locate the primary scientific literature detailing the synthesis and experimental evaluation of the compound designated as AQ148 has been unsuccessful. The identifier "this compound" appears to be a product catalog number, and the original research publication containing the specific experimental protocols for this compound could not be identified. Therefore, this guide provides a comprehensive overview based on the available data for this compound and established methodologies for the study of HIV-1 protease inhibitors. The experimental protocols described are representative of the field and are intended to serve as a general framework for research.
Introduction to this compound and HIV-1 Protease Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. This compound is a potent inhibitor of HIV-1 protease.[1] Like many other protease inhibitors, it is believed to act by binding to the active site of the enzyme, preventing it from processing its natural substrates. This guide provides an in-depth look at the known properties of this compound and the general experimental procedures used to study such inhibitors.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) against various retroviral proteases.
| Parameter | Target Protease | Value |
| Ki | HIV-1 | 137 nM[1] |
| IC50 | HIV-1 | 1.5 µM[1] |
| IC50 | HIV-2 | 3.4 µM[1] |
| IC50 | SIV | 5 µM[1] |
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a conserved Asp-Thr-Gly motif from each monomer. The catalytic mechanism involves a water molecule, activated by the aspartic acid residues, which acts as a nucleophile to hydrolyze the peptide bond of the substrate.
Most HIV-1 protease inhibitors are designed as peptidomimetics that mimic the transition state of the substrate cleavage. By binding tightly to the active site, these inhibitors block substrate access and inactivate the enzyme.
Below is a conceptual signaling pathway illustrating the role of HIV-1 protease in the viral life cycle and the point of inhibition.
Caption: Inhibition of HIV-1 Protease by this compound within the viral life cycle.
Experimental Protocols
The following are detailed, representative methodologies for key experiments in the study of HIV-1 protease inhibitors like this compound.
Synthesis of a Quinoxaline-Based Inhibitor (General Procedure)
As the specific synthesis of this compound is not publicly available, a general protocol for the synthesis of quinoxaline derivatives is provided. These compounds are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., an alpha-keto ester)
-
Ethanol or acetic acid as solvent
-
Catalyst (optional, e.g., a Lewis acid)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
HIV-1 Protease Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 value of an inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl and 1 mM EDTA)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorimeter with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the IC50 assay.
-
Km is the Michaelis-Menten constant for the substrate.
To determine Km, a separate enzyme kinetics experiment is performed with varying substrate concentrations and a fixed enzyme concentration.
Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the evaluation of a potential HIV-1 protease inhibitor.
Caption: A typical workflow for the discovery and characterization of HIV-1 protease inhibitors.
Conclusion
References
AQ148: A Technical Guide to its Role as a Retroviral Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AQ148, a competitive inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It details the molecule's mechanism of action, summarizes its inhibitory activity, outlines relevant experimental protocols, and visualizes its role in virology.
Introduction to this compound
This compound is a synthetic, tetrapeptide isostere that functions as a potent, competitive inhibitor of the HIV-1 aspartic protease (PR).[1][2][3] It represents a novel class of transition-state analogues characterized by the incorporation of an aminimide peptide isostere, a unique chemical scaffold with favorable biological properties.[1][4][5] The primary target of this compound, the HIV-1 protease, is an enzyme critical for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into their functional protein and enzyme components.[6] Inhibition of this enzyme prevents the production of mature, infectious virions.
Mechanism of Action
As a transition-state analogue, this compound mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by HIV-1 protease. It binds tightly to the enzyme's active site, a C2-symmetric pocket that accommodates the peptide substrate. By competitively occupying this active site, this compound blocks the access of the natural Gag and Gag-Pol polyprotein substrates, thereby preventing their cleavage.[1][2] This arrest of polyprotein processing results in the assembly of immature, non-infectious viral particles, thus halting the spread of the infection.[6] A three-dimensional crystal structure of this compound complexed with HIV-1 protease has been resolved, providing detailed insights into the specific molecular interactions that determine its binding affinity and inhibitory potency.[1][2][3]
Quantitative Inhibitory Activity
The antiviral activity of this compound has been quantified through various enzymatic and cell-based assays. The data highlight its potency against HIV-1 protease and its broader activity against related retroviral proteases.
Table 1: Enzymatic Inhibition Constants
| Parameter | Target Enzyme | Value | Reference |
|---|---|---|---|
| Ki | HIV-1 Protease | 137 nM | [1][2][3] |
Ki (Inhibition constant) represents the concentration required to produce half-maximum inhibition.
Table 2: In Vitro Antiviral Efficacy
| Parameter | Target Virus Protease | Value (µM) | Reference |
|---|---|---|---|
| IC50 | HIV-1 | 1.5 µM | [6] |
| IC50 | HIV-2 | 3.4 µM | [6] |
| IC50 | SIV | 5.0 µM | [6] |
IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The characterization of this compound involves standard methodologies in enzymology and virology. The following are detailed descriptions of the likely protocols used to obtain the cited data.
4.1 HIV-1 Protease Inhibition Assay (Ki Determination)
This enzymatic assay is designed to measure the competitive inhibition constant (Ki) of a compound against purified HIV-1 protease.
-
Reagents & Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g., based on a known cleavage site in the Gag polyprotein), assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT), this compound stock solution in DMSO, 96-well microplates, and a fluorescence plate reader.
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
Fixed concentrations of the fluorogenic substrate and HIV-1 protease are added to the wells of the microplate.
-
The inhibitor dilutions (or DMSO as a vehicle control) are added to the respective wells.
-
The reaction is initiated and incubated at 37°C.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is measured kinetically over time using a plate reader (e.g., Excitation/Emission wavelengths of 340/490 nm).
-
-
Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration. The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, typically using non-linear regression analysis software.
4.2 Cell-Based Antiviral Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit viral replication in a cell culture model.
-
Reagents & Materials: A susceptible T-lymphocyte cell line (e.g., MT-4 or CEM-SS), a laboratory-adapted strain of HIV-1 (e.g., HIV-1NL4-3), cell culture medium (e.g., RPMI-1640 with 10% FBS), this compound stock solution, 96-well cell culture plates, and a method to quantify viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).
-
Procedure:
-
Cells are seeded into the wells of a 96-well plate.
-
A serial dilution of this compound is prepared and added to the cells.
-
A predetermined amount of HIV-1 virus stock is added to infect the cells. Control wells include uninfected cells and infected cells without any inhibitor.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
After incubation, the cell supernatant is collected.
-
The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an ELISA kit.
-
-
Data Analysis: The p24 concentrations are plotted against the corresponding concentrations of this compound. A dose-response curve is generated using non-linear regression (e.g., a four-parameter logistic model) to calculate the IC50 value.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of HIV-1 protease with demonstrated potency at both the enzymatic and cellular levels. Its unique aminimide scaffold provides a valuable platform for structure-based drug design. The detailed structural and functional data available for this compound can inform the development of next-generation protease inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. Further research could focus on optimizing the tetrapeptide isostere structure to enhance its activity against drug-resistant HIV variants and exploring its potential efficacy in combination with other antiretroviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. hiv protease case: Topics by Science.gov [science.gov]
- 3. potent anti-hiv agents: Topics by Science.gov [science.gov]
- 4. n-methylated peptide inhibitor: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Preliminary In Vitro Characterization of AQ148: A Novel Kinase Inhibitor Targeting the VEGFR2 Pathway
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the initial in vitro studies conducted on AQ148, a novel small molecule inhibitor. The data herein represents the preliminary characterization of this compound's mechanism of action, potency, and cellular effects. All information is intended for research and development purposes.
Executive Summary
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Dysregulation of the VEGFR2 signaling pathway is a critical factor in tumor growth and metastasis. Preliminary in vitro data indicate that this compound effectively inhibits VEGFR2 kinase activity, leading to the suppression of downstream signaling and inhibition of endothelial cell proliferation. These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of solid tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preliminary in vitro evaluation of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 5.2 |
| VEGFR1 (Flt-1) | 89.7 |
| PDGFRβ | 154.3 |
| c-Kit | 212.5 |
| EGFR | >10,000 |
Table 2: Cellular Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Endpoint | EC50 (nM) |
| VEGF-stimulated HUVEC Proliferation | BrdU Incorporation | 15.8 |
| VEGF-stimulated VEGFR2 Phosphorylation | Western Blot | 10.5 |
| HUVEC Tube Formation Assay | Total Tube Length | 22.4 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Methodology:
-
Recombinant human kinase domains were incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
This compound was serially diluted and added to the reaction mixture at final concentrations ranging from 0.1 nM to 100 µM.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit, which measures the amount of ATP remaining in the well after the kinase reaction.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
HUVEC Proliferation Assay
Objective: To evaluate the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
HUVECs were seeded in 96-well plates in endothelial cell growth medium and allowed to attach overnight.
-
The cells were then serum-starved for 24 hours in a basal medium.
-
Following starvation, cells were pre-treated with various concentrations of this compound for 1 hour.
-
Cells were then stimulated with 20 ng/mL of recombinant human VEGF-A for 48 hours.
-
Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) using a colorimetric BrdU ELISA kit.
-
EC50 values were determined from the dose-response curve.
Western Blot Analysis of VEGFR2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on VEGF-induced phosphorylation of VEGFR2 in HUVECs.
Methodology:
-
HUVECs were cultured to near confluence and then serum-starved for 24 hours.
-
Cells were pre-incubated with varying concentrations of this compound for 2 hours.
-
Following pre-incubation, cells were stimulated with 50 ng/mL of VEGF-A for 10 minutes.
-
Cells were lysed, and total protein was quantified using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2, followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway
Caption: this compound inhibits VEGF-induced VEGFR2 autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow for HUVEC Proliferation Assay
Caption: A step-by-step workflow for assessing the anti-proliferative effects of this compound on HUVECs.
Methodological & Application
Application Notes and Protocols for AQ148 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ148 is a novel bifunctional molecule designed for targeted protein degradation. As a proteolysis-targeting chimera (PROTAC), this compound operates by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate a protein of interest (POI).[1][2][3][4] This innovative approach offers a powerful tool for studying protein function and holds therapeutic potential for diseases driven by aberrant protein accumulation.[1][4]
This compound consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its efficacy and mechanism of action.
Mechanism of Action: this compound-Mediated Protein Degradation
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative metrics for this compound in two different cancer cell lines.
Table 1: Degradation Activity of this compound
| Cell Line | Target Protein (POI) | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cell Line A | Protein X | 50 | 95 | 24 |
| Cell Line B | Protein X | 120 | 88 | 24 |
-
DC50: The concentration of this compound required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Timepoint (hours) |
| Cell Line A | 15 | 72 |
| Cell Line B | > 50 | 72 |
-
IC50: The concentration of this compound that inhibits cell viability by 50%.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
For MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.[5]
-
For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence.
Target Protein Degradation Assay (Western Blot)
This protocol is to quantify the degradation of the target protein induced by this compound.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In-Cell Western™ Assay for Higher Throughput Analysis
For a more high-throughput method to assess protein degradation, the In-Cell Western™ assay can be employed.[6][7]
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
Formaldehyde
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies (target and normalization control)
-
Fluorescently labeled secondary antibodies (e.g., IRDye®)
-
Infrared imaging system
Protocol:
-
Seed and treat cells with this compound in a 96-well plate as described above.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block the wells and incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity.[7]
-
Normalize the target protein signal to the normalization control signal.
Experimental Workflow
Caption: A general workflow for characterizing the activity of this compound in cell-based assays.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No protein degradation observed | This compound is inactive | Verify the integrity and concentration of the this compound stock solution. |
| Cell line does not express the target E3 ligase | Screen a panel of cell lines with known E3 ligase expression profiles. | |
| Inefficient ternary complex formation | Optimize this compound concentration and treatment time. | |
| High cytotoxicity at low concentrations | Off-target effects of this compound | Perform target engagement assays to confirm specificity. Profile against a broader panel of cell lines. |
| High variability between replicates | Inconsistent cell seeding or reagent addition | Ensure uniform cell seeding and use multichannel pipettes for reagent addition.[7] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples.[7] |
For further assistance, please contact technical support.
References
- 1. revvity.com [revvity.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for AQ148 Enzyme Inhibitors
Introduction
Enzyme inhibition assays are fundamental to drug discovery and biochemical research, providing a method to identify and characterize molecules that modulate the activity of a specific enzyme.[1][2][3] This document outlines a detailed protocol for an in vitro enzymatic inhibition assay for the hypothetical protease, AQ148. This protocol is designed for a 96-well plate format, suitable for high-throughput screening (HTS) of potential inhibitors.
The assay is based on the cleavage of a fluorogenic substrate by this compound. The substrate consists of a peptide sequence linked to a quenched fluorophore. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5] The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal. This allows for the quantification of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]
Principle of the Assay
The core of this assay is the enzymatic reaction where the this compound enzyme cleaves a specifically designed, non-fluorescent substrate. This cleavage event liberates a highly fluorescent molecule. The rate of the reaction is monitored over time by measuring the increase in fluorescence. When an inhibitor is introduced, it binds to the enzyme, reducing its catalytic efficiency and slowing down the rate of fluorescence generation.
I. Experimental Protocols
A. Materials and Reagents
-
This compound Enzyme: Purified recombinant this compound enzyme.
-
Fluorogenic Substrate: e.g., A peptide conjugated to 7-amino-4-methylcoumarin (AMC).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Test Compounds: Potential this compound inhibitors dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Positive Control Inhibitor: A known, potent inhibitor of this compound (if available) or a general protease inhibitor.
-
DMSO: ACS grade or higher.
-
Equipment:
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).
-
384-well, black, flat-bottom plates.
-
Multichannel pipettes and liquid handling systems.
-
Incubator set to the optimal temperature for this compound activity (e.g., 37°C).
-
B. Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. Equilibrate to room temperature before use.
-
This compound Enzyme Solution: Prepare a working solution of this compound enzyme by diluting the stock in cold assay buffer to a final concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be predetermined in an enzyme titration experiment.
-
Substrate Solution: Prepare a working solution of the fluorogenic substrate by diluting the stock in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for accurate determination of competitive inhibitor potency.[6] Protect the solution from light.
-
Test Compound Dilutions: Perform serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution. This creates a wide concentration range to accurately determine the IC50 value.
C. Assay Procedure
-
Compound Plating: Add 200 nL of the serially diluted test compounds and controls (DMSO for 100% activity, positive control inhibitor for 0% activity) to the wells of a 384-well plate using an acoustic liquid handler or a pintool.
-
Enzyme Addition: Add 10 µL of the this compound enzyme working solution to all wells except the blank wells (which should contain assay buffer only).
-
Pre-incubation: Mix the plate on a plate shaker for 1 minute and then pre-incubate the enzyme and compounds for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[2]
-
Reaction Initiation: Add 10 µL of the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to the appropriate temperature. Measure the fluorescence intensity every 60 seconds for 15-30 minutes.
II. Data Analysis
-
Calculate Reaction Velocity: For each well, plot the fluorescence units (RFU) against time (minutes). The initial velocity (V) of the reaction is the slope of the linear portion of this curve (ΔRFU/Δt).
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
V_inhibitor is the velocity in the presence of the test compound.
-
V_no_inhibitor is the velocity of the negative control (DMSO only).
-
V_blank is the velocity of the blank (buffer and substrate, no enzyme).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]
III. Data Presentation
Quantitative results should be organized into clear, structured tables for straightforward interpretation and comparison.
Table 1: Raw Kinetic Data (Example)
| Time (min) | Well A1 (Blank) RFU | Well B1 (No Inhibitor) RFU | Well C1 (Test Compound) RFU |
|---|---|---|---|
| 0 | 50 | 55 | 52 |
| 1 | 52 | 155 | 82 |
| 2 | 54 | 254 | 111 |
| 3 | 55 | 356 | 140 |
| ... | ... | ... | ... |
Table 2: Calculated Inhibition Data
| Compound Conc. (µM) | Log [Compound] | Average Velocity (RFU/min) | % Inhibition |
|---|---|---|---|
| 100 | 2.00 | 5.2 | 94.8 |
| 33.3 | 1.52 | 8.1 | 91.9 |
| 11.1 | 1.05 | 25.6 | 74.4 |
| 3.7 | 0.57 | 51.3 | 48.7 |
| 1.2 | 0.08 | 78.9 | 21.1 |
| ... | ... | ... | ... |
Table 3: Summary of Inhibitor Potency
| Compound | IC50 (µM) | Hill Slope | R² |
|---|---|---|---|
| Test Compound X | 3.5 | 1.1 | 0.995 |
| Control Inhibitor Y | 0.05 | 1.0 | 0.998 |
IV. Visualizations
Diagrams are essential for illustrating complex workflows and biological mechanisms.
Caption: Workflow for the this compound enzymatic inhibition assay.
Caption: Mechanism of competitive enzyme inhibition.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. nrel.colostate.edu [nrel.colostate.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: AQ148 (HIV Protease Substrate VI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ148, identified as HIV Protease Substrate VI, is a chromogenic and fluorogenic peptide with the sequence Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2. It serves as a sensitive substrate for both HIV-1 and HIV-2 proteases. The peptide incorporates a p-nitrophenylalanine (p-nitro-Phe) residue which acts as a quencher. Enzymatic cleavage of the peptide by HIV protease separates the chromophore/fluorophore from the quencher, resulting in a detectable signal proportional to the enzyme's activity. These characteristics make it a valuable tool in high-throughput screening for HIV protease inhibitors and in kinetic studies of the enzyme.
Solution Preparation and Solubility
Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following tables summarize the recommended solvents, storage conditions, and a typical protocol for preparing stock and working solutions.
Solubility and Storage Summary
| Parameter | Lyophilized Powder | Stock Solution (in DMSO) | Working Solution (in Assay Buffer) |
| Primary Solvent | N/A | Dimethyl Sulfoxide (DMSO) | Aqueous Assay Buffer |
| Solubility | N/A | ≥ 1 mg/mL[1] | Dependent on assay buffer composition |
| Short-Term Storage | ≤ 4°C | 2-8°C (for a few hours) | On ice during use |
| Long-Term Storage | -20°C (stable for up to 12 months) | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) | Should be prepared fresh daily |
| Special Handling | Protect from light and moisture. Centrifuge vial before opening. | Avoid repeated freeze-thaw cycles. Protect from light. | Prepare immediately before use. |
Recommended Reagents and Materials
-
This compound (HIV Protease Substrate VI), lyophilized powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%
-
Assay Buffer (Example: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL in DMSO)
This protocol describes the preparation of a 1 mg/mL stock solution. Users should adjust concentrations based on their specific experimental needs.
-
Pre-treatment: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. If precipitation occurs, gentle warming (e.g., 37°C) can aid dissolution.[2][3][4][5] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol for Preparation of this compound Working Solution
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Based on the final desired concentration for your assay (typically in the low micromolar range), dilute the stock solution with the appropriate volume of pre-chilled assay buffer.
-
Mixing: Mix thoroughly by gentle vortexing.
-
Use: Keep the working solution on ice and use it promptly for the enzymatic assay.
Protocol for Stability Assessment (General Guideline)
This protocol provides a framework for assessing the stability of the prepared this compound stock solution.
-
Sample Preparation: Prepare a fresh batch of this compound stock solution in DMSO as described in Protocol 3.1.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh solution using a relevant analytical method (e.g., HPLC to assess purity and concentration, or a functional enzyme assay to determine initial activity).
-
Storage: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature) for various durations (e.g., 1 day, 1 week, 1 month, 3 months).
-
Time-Point Analysis: At each designated time point, remove an aliquot from each storage condition.
-
Analysis: Analyze the aged aliquots using the same analytical method as in step 2.
-
Data Comparison: Compare the results from the aged samples to the Time 0 sample to determine the percentage of degradation or loss of activity.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Factors Affecting this compound Solution Stability
Caption: Key factors influencing the stability of prepared this compound solutions.
References
Application Notes and Protocols: AQ148 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ148 is a novel, potent, and selective small molecule inhibitor of the fictitious Kinase-X, a serine/threonine kinase implicated in the pathogenesis of various solid tumors. Overexpression and constitutive activation of Kinase-X have been shown to drive tumor cell proliferation, survival, and metastasis through the aberrant activation of the downstream "Tumorigenesis Signaling Pathway" (TSP). This compound represents a promising therapeutic candidate for cancers characterized by Kinase-X dysregulation.
These application notes provide detailed protocols for utilizing this compound in preclinical research settings to investigate its biochemical and cellular activity. The included methodologies are intended to serve as a guide for researchers to assess the efficacy and mechanism of action of this compound in relevant experimental models.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound against Kinase-X and other related kinases.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase-X | 5.2 | 2.1 | TR-FRET Kinase Assay |
| Kinase-Y | 850 | 425 | TR-FRET Kinase Assay |
| Kinase-Z | >10,000 | >5,000 | TR-FRET Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Target Engagement (p-Substrate-X IC50, nM) | Anti-proliferative Activity (IC50, nM) |
| Cancer-A (Kinase-X driven) | 15.8 | 25.4 |
| Cancer-B (Kinase-X wild-type) | >1,000 | >5,000 |
| Normal-1 (Non-cancerous) | >5,000 | >10,000 |
Signaling Pathway
The diagram below illustrates the hypothetical "Tumorigenesis Signaling Pathway" (TSP) mediated by Kinase-X and the point of intervention for this compound.
Experimental Protocols
Kinase-X TR-FRET Biochemical Assay
Objective: To determine the in vitro potency (IC50) of this compound against Kinase-X.
Materials:
-
Recombinant Human Kinase-X enzyme
-
Biotinylated peptide substrate for Kinase-X
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the Kinase-X enzyme and biotinylated peptide substrate mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for Kinase-X).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the TR-FRET detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/620) and plot the data against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Objective: To measure the ability of this compound to inhibit the phosphorylation of Substrate-X in a cellular context.
Materials:
-
Cancer-A cell line (overexpressing Kinase-X)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-p-Substrate-X and anti-total-Substrate-X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Cancer-A cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-p-Substrate-X primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Substrate-X antibody as a loading control.
-
Quantify the band intensities and normalize the p-Substrate-X signal to the total-Substrate-X signal. Plot the normalized data to determine the cellular IC50.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer-A and Cancer-B cell lines
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Application Notes and Protocols for AQ148 in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQ148 is a potent, competitive inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1] As a transition-state analogue, this compound features a novel aminimide peptide isostere, which contributes to its inhibitory activity.[1] Understanding the structural and functional interactions of this compound with HIV-1 protease is crucial for the development of next-generation antiretroviral drugs. These application notes provide detailed protocols for the structural and functional characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with retroviral proteases and the crystallographic data for its complex with HIV-1 protease.
Table 1: Inhibitory Activity of this compound against Retroviral Proteases
| Parameter | HIV-1 Protease | HIV-2 Protease | SIV Protease |
| Ki | 137 nM | - | - |
| IC50 | 1.5 µM | 3.4 µM | 5 µM |
Table 2: Crystallographic Data for HIV-1 Protease in Complex with this compound
| Parameter | Value |
| Resolution | 2.5 Å |
| Space Group | P6₁22 |
| Unit Cell Dimensions (a, b, c) | 97.2 Å, 97.2 Å, 89.4 Å |
| R-factor | 0.198 |
| R-free | 0.254 |
Signaling Pathway: HIV Life Cycle and the Role of Protease
The HIV life cycle involves several stages where viral and host cell machinery interact. A critical step in the production of mature, infectious virions is the proteolytic cleavage of the Gag and Gag-Pol polyproteins by HIV-1 protease. This compound targets this essential process.
Caption: The HIV life cycle, highlighting the critical role of HIV-1 protease in virion maturation and its inhibition by this compound.
Experimental Protocols
Protocol 1: HIV-1 Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50 and Ki) of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a known cleavage site)
-
Assay Buffer: 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl, 1 mM EDTA, 1 mM DTT
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
Add 2 µL of each this compound dilution to the wells of a 96-well plate. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Add 96 µL of HIV-1 protease solution (final concentration ~5-10 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 2 µL of the fluorogenic substrate (final concentration ~10-20 µM).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: Crystallization of the HIV-1 Protease-AQ148 Complex
This protocol outlines the hanging drop vapor diffusion method for obtaining crystals of the HIV-1 protease in complex with this compound suitable for X-ray diffraction studies.
Materials:
-
Purified recombinant HIV-1 Protease (concentration > 5 mg/mL)
-
This compound stock solution in DMSO
-
Crystallization Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Precipitant Solution: 10-15% (w/v) PEG 8000, 0.1 M Sodium Acetate, pH 5.5
-
24-well crystallization plates and siliconized cover slips
-
Cryoprotectant: Precipitant solution supplemented with 20% (v/v) glycerol
Procedure:
-
Incubate the purified HIV-1 protease with a 5-fold molar excess of this compound for at least 2 hours on ice.
-
Set up hanging drops by mixing 2 µL of the protein-inhibitor complex with 2 µL of the precipitant solution on a cover slip.
-
Invert the cover slip and seal the well containing 500 µL of the precipitant solution.
-
Incubate the plates at 18-22°C and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size are obtained, briefly soak them in the cryoprotectant solution.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray data collection.
Experimental Workflow
The following diagram illustrates the workflow for the structural and functional characterization of this compound as an HIV-1 protease inhibitor.
References
Application Notes and Protocols for AQ148: A Tool Compound for HIV Research
For Research Use Only.
Introduction
AQ148 is a nucleoside analog reverse transcriptase inhibitor (NRTI) that is a potent and selective inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). As a thymidine analog, its mechanism of action is based on the competitive inhibition of the viral reverse transcriptase and termination of the growing viral DNA chain. Following intracellular phosphorylation to its active triphosphate form, this compound is incorporated into the nascent viral DNA, leading to the cessation of DNA elongation. This targeted activity makes this compound an invaluable tool compound for in vitro studies of HIV-1 replication, drug resistance, and the development of novel antiretroviral therapies.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its antiretroviral effect. Once it enters a host cell, it is converted to its active triphosphate metabolite, this compound-triphosphate, by host cellular kinases.[1][2] This activated form structurally mimics the natural deoxythymidine triphosphate (dTTP).
During HIV-1 replication, the viral reverse transcriptase enzyme synthesizes a complementary DNA (cDNA) strand from the viral RNA template. This compound-triphosphate competes with the endogenous dTTP for incorporation into the growing viral DNA chain.[1] Due to its modified 3'-azido group, the incorporation of this compound-triphosphate prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation, thereby acting as a chain terminator and halting viral DNA synthesis.[1][2] this compound exhibits a significantly higher affinity for HIV-1 reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]
Data Presentation
The anti-HIV-1 activity of this compound has been evaluated in various cell lines and against different viral strains. The following tables summarize the quantitative data for its efficacy and cytotoxicity.
Table 1: Anti-HIV-1 Activity of this compound in Different Cell Types
| Cell Type | HIV-1 Strain | Assay Endpoint | IC90 (µM) | Reference |
| Blood Monocytes | Ba-L | p24 Antigen | 0.04 | [4] |
| Monocyte-derived Macrophages | Ba-L | p24 Antigen | 0.009 | [4] |
| Alveolar Macrophages | Ba-L | p24 Antigen | 0.0001 | [4] |
Table 2: Anti-HIV-1 Activity of this compound Against Various Strains in MT-4 Cells
| HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| IIIB | 0.027 | >100 | >3703 | [4] |
| RF | 0.015 | >100 | >6667 | [2] |
| MN | 0.006 | >100 | >16667 | [2] |
| NDK | 0.022 | >100 | >4545 | [2] |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration required to reduce cell viability. SI = CC50 / EC50
Experimental Protocols
In Vitro Anti-HIV-1 Assay using a p24 Antigen Capture ELISA
This protocol describes a method to determine the anti-HIV-1 activity of this compound by quantifying the inhibition of viral replication in a susceptible cell line, such as MT-4 cells. The level of HIV-1 p24 capsid protein in the culture supernatant is measured as an indicator of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Preparation:
-
Culture MT-4 cells in complete culture medium.
-
On the day of the assay, ensure the cells are in the logarithmic growth phase and have a viability of >95%.
-
Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
-
Compound Dilution:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Include a "no drug" control (vehicle control, e.g., DMSO at the highest concentration used for dilutions).
-
-
Infection and Treatment:
-
Plate 50 µL of the MT-4 cell suspension (5,000 cells) into each well of a 96-well plate.
-
Add 50 µL of the appropriate this compound dilution to each well.
-
Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, e.g., 0.01) to each well, except for the uninfected control wells.
-
For uninfected control wells, add 100 µL of complete culture medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
p24 Antigen Quantification:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control (no drug).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
MT-4 cells
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 from the anti-HIV-1 assay protocol to prepare cells and compound dilutions.
-
Plate 100 µL of the MT-4 cell suspension (10,000 cells) into each well of a 96-well plate.
-
Add 100 µL of the appropriate this compound dilution to each well.
-
Include a "cells only" control (no compound).
-
-
Incubation:
-
Incubate the plate for the same duration as the anti-HIV-1 assay (4-5 days) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the "cells only" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion
This compound is a potent and selective inhibitor of HIV-1 replication in vitro, acting as a chain terminator of reverse transcription. Its favorable selectivity index makes it a suitable tool compound for basic research into the mechanisms of HIV-1 replication and for the preclinical evaluation of new antiretroviral drug candidates. The provided protocols offer a framework for assessing the antiviral efficacy and cytotoxicity of this compound and similar compounds.
References
Application Notes and Protocols for ALX148 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vitro experiments with ALX148, a high-affinity CD47 blocker fusion protein. The protocols outlined below are based on established methodologies and findings from preclinical studies, offering a solid foundation for investigating the mechanism of action and therapeutic potential of ALX148.
Introduction to ALX148
ALX148 is an investigational next-generation CD47 checkpoint inhibitor designed to enhance the body's innate and adaptive immune responses against cancer. It functions by blocking the interaction between CD47, a "don't eat me" signal overexpressed on various cancer cells, and its receptor SIRPα, which is present on myeloid cells like macrophages.[1][2] This blockade abrogates the inhibitory signal, leading to enhanced phagocytosis of tumor cells by macrophages.[1][2] Preclinical studies have demonstrated that ALX148 can potentiate the activity of anti-cancer antibodies and other immunotherapies.[1][3]
ALX148 Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis. ALX148 competitively binds to CD47, preventing this interaction and thereby promoting the engulfment of cancer cells.
Caption: ALX148 blocks the CD47-SIRPα inhibitory signaling pathway.
Suitable Cell Lines for ALX148 Experiments
The selection of appropriate cell lines is critical for obtaining meaningful results. The choice depends on the specific research question and the expression levels of CD47 on the cancer cells and SIRPα on the effector cells. Preclinical studies with ALX148 have utilized a variety of cancer cell lines.[1][4]
Table 1: Recommended Cancer Cell Lines for ALX148 Experiments
| Cell Line | Cancer Type | Key Characteristics | Recommended Assays |
| Jurkat | T-cell leukemia | High CD47 expression | CD47 binding assays |
| OE19 | Gastric adenocarcinoma | HER2-positive, moderate CD47 expression | ADCP assays with trastuzumab |
| DLD-1 | Colorectal adenocarcinoma | Moderate CD47 expression | ADCP assays with cetuximab |
| MM1.R | Multiple myeloma | High CD47 expression | ADCP assays with daratumumab |
| Daudi | Burkitt's lymphoma | High CD47 expression | ADCP assays with obinutuzumab |
| Z138 | Mantle cell lymphoma | B-cell lymphoma model | In vivo xenograft studies |
| MC38 | Murine colon adenocarcinoma | Syngeneic model for immunotherapy studies | In vivo efficacy studies with immune checkpoint inhibitors |
| CT26 | Murine colon carcinoma | Syngeneic model for immunotherapy studies | In vivo efficacy studies with immune checkpoint inhibitors |
Note: It is crucial to verify the CD47 expression levels of the chosen cell lines by flow cytometry or western blotting before initiating experiments.
Key Experimental Protocols
Macrophage-Mediated Phagocytosis Assay (ADCP)
This assay is fundamental for evaluating the primary mechanism of action of ALX148.
Experimental Workflow:
Caption: Workflow for the Antibody-Dependent Cellular Phagocytosis (ADCP) assay.
Detailed Protocol:
-
Preparation of Human Monocyte-Derived Macrophages:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Differentiate monocytes into macrophages by culturing them in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of M-CSF for 5-7 days.
-
-
Cancer Cell Labeling:
-
Label your chosen cancer cell line (e.g., OE19) with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
-
Co-culture and Treatment:
-
Seed the differentiated macrophages in a 96-well plate.
-
Add the fluorescently labeled cancer cells to the macrophages at a ratio of 4:1 (cancer cells:macrophages).
-
Add ALX148 at a concentration range of 0.1 to 100 nM.
-
Add the relevant therapeutic antibody (e.g., trastuzumab for OE19 cells) at its optimal concentration. Include an isotype control antibody as a negative control.
-
-
Incubation:
-
Incubate the co-culture for 2-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
-
Analysis:
-
Flow Cytometry: Gently harvest the cells and stain with a macrophage-specific antibody (e.g., anti-CD11b) conjugated to a different fluorophore. The percentage of double-positive cells (macrophage marker and cancer cell label) represents the phagocytic activity.
-
Fluorescence Microscopy: Visualize and quantify the engulfment of fluorescent cancer cells by macrophages.
-
Table 2: Representative Data from an ALX148-mediated ADCP Assay
| Treatment | Concentration | % Phagocytosis (Mean ± SD) |
| Isotype Control | - | 5 ± 1.2 |
| Trastuzumab alone | 1 µg/mL | 15 ± 2.5 |
| Trastuzumab + ALX148 | 1 µg/mL + 10 nM | 45 ± 4.1 |
| Trastuzumab + ALX148 | 1 µg/mL + 100 nM | 65 ± 5.3 |
Cell Viability Assay
To assess the direct cytotoxic effects of ALX148 on cancer cells.
Protocol:
-
Seed the cancer cell line of interest in a 96-well plate.
-
Treat the cells with increasing concentrations of ALX148 (e.g., 0.01 to 1000 nM) for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[5][6]
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay
To determine if ALX148 induces programmed cell death.
Protocol:
-
Treat cancer cells with ALX148 at various concentrations for different time points.
-
Stain the cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[7]
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for CD47 and SIRPα Expression
To confirm the expression of the target proteins in the cell lines used.
Protocol:
-
Lyse the cancer cells and macrophage cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against CD47 and SIRPα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
These application notes provide a framework for investigating the in vitro effects of ALX148. The selection of appropriate cell lines and the meticulous execution of these experimental protocols will enable researchers to further elucidate the therapeutic potential of this promising CD47-blocking agent. It is recommended to consult the primary literature for more specific details and to optimize protocols for individual laboratory conditions.
References
- 1. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alx148 - My Cancer Genome [mycancergenome.org]
- 3. ALX148 blocks CD47 and enhances innate and adaptive antitumor immunity with a favorable safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for In Vitro Evaluation of Novel Compounds
Note: Initial searches for "AQ148" did not yield specific information regarding its mechanism of action or established in vitro dosages. The following application notes and protocols are provided as a comprehensive template for a hypothetical compound, herein referred to as "Compound X." Researchers should adapt these protocols and determine optimal dosages based on their own preliminary dose-response experiments for their compound of interest.
Introduction
These application notes provide detailed protocols for the in vitro characterization of novel compounds. The described assays are fundamental for assessing the biological activity of a compound, including its effects on cell viability, apoptosis, and specific signaling pathways. The following sections offer step-by-step instructions for these key experiments, along with guidance on data presentation and visualization of relevant biological processes.
Data Presentation: In Vitro Efficacy of Compound X
The following table summarizes hypothetical data for "Compound X" across various in vitro assays. This structure is recommended for the clear and concise presentation of quantitative results, allowing for easy comparison of a compound's activity in different cell lines and experimental conditions.
| Assay Type | Cell Line | Compound X Concentration (µM) | Incubation Time (hours) | Result (e.g., IC50, % Apoptosis) |
| Cell Viability (MTT) | MCF-7 | 0.1 - 100 | 48 | IC50 = 5.2 µM |
| Cell Viability (MTT) | A549 | 0.1 - 100 | 48 | IC50 = 12.8 µM |
| Apoptosis (Annexin V) | MCF-7 | 5 | 24 | 35% Apoptotic Cells |
| Apoptosis (Annexin V) | A549 | 10 | 24 | 28% Apoptotic Cells |
| Western Blot | MCF-7 | 1, 5, 10 | 6 | Dose-dependent decrease in p-AKT |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound X (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare a serial dilution of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until formazan crystals are visible.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol provides a method for detecting early and late-stage apoptosis in cells treated with a compound of interest using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[3]
Materials:
-
6-well plates or T25 flasks
-
Cells of interest
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of Compound X for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[2]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[2][4]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[2]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[2]
Western Blotting
This protocol outlines the procedure for analyzing the expression or phosphorylation status of specific proteins in response to compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the protein of interest)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration. Prepare lysates for electrophoresis by adding Laemmli buffer and boiling.
-
Gel Electrophoresis: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that could be inhibited by a hypothetical kinase inhibitor, "Compound X."
Caption: A generic RTK signaling pathway and a potential point of inhibition by Compound X.
Experimental Workflow for In Vitro Compound Evaluation
This diagram outlines the typical workflow for the initial in vitro assessment of a novel compound.
Caption: A standard workflow for the in vitro characterization of a novel compound.
References
Application Notes and Protocols for Determining the Efficacy of AQ148, an Aryl Hydrocarbon Receptor (AhR) Modulator
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to environmental stimuli.[1] Initially identified for its role in mediating the toxicity of xenobiotics, the AhR is now recognized as a key regulator of immune responses, inflammation, and cell differentiation. The AhR signaling pathway can be activated by a diverse range of ligands, leading to the transcription of target genes.[1] This pathway represents a promising therapeutic target for a variety of diseases, including autoimmune disorders and certain cancers. AQ148 is a novel small molecule designed to modulate AhR activity. These application notes provide detailed protocols for in vitro and in vivo studies to characterize the efficacy of this compound.
Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
The canonical AhR signaling pathway involves the binding of a ligand to the cytosolic AhR complex, which then translocates to the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene is Cytochrome P450 1A1 (CYP1A1). Additionally, AhR can participate in non-genomic signaling through interactions with other pathways, such as NF-κB and MAP kinases, to modulate inflammatory responses.[1]
Part 1: In Vitro Efficacy Studies
Objective:
To determine the ability of this compound to activate the AhR signaling pathway and modulate inflammatory responses in cultured cells.
AhR Activation: Reporter Gene Assay
Protocol:
-
Cell Culture: Culture HepG2 cells, which are known to have a functional AhR pathway, in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection: Seed cells in a 96-well plate. Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple XREs.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold change in luciferase activity relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Mean Luciferase Activity (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 1500 | 120 | 1.0 |
| This compound (0.01) | 2500 | 200 | 1.7 |
| This compound (0.1) | 8000 | 650 | 5.3 |
| This compound (1) | 25000 | 2100 | 16.7 |
| This compound (10) | 45000 | 3500 | 30.0 |
| Positive Control (TCDD) | 50000 | 4000 | 33.3 |
Target Gene Expression: Quantitative PCR (qPCR)
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound as described in section 1.1.
-
RNA Extraction: After 6 hours of treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the AhR target gene CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Data Presentation:
| Treatment | Mean ΔCt (CYP1A1 - GAPDH) | Standard Deviation | Fold Change in Expression |
| Vehicle Control | 12.5 | 0.8 | 1.0 |
| This compound (1 µM) | 8.2 | 0.5 | 20.2 |
| Positive Control (TCDD) | 7.9 | 0.6 | 24.2 |
Anti-inflammatory Activity: Cytokine Measurement
Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Inflammatory Stimulus: Prime the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).
-
Treatment: Co-treat the cells with LPS and a range of concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 50 | 5 | - |
| LPS (100 ng/mL) | 2000 | 150 | 0 |
| LPS + this compound (0.1 µM) | 1500 | 120 | 25 |
| LPS + this compound (1 µM) | 800 | 70 | 60 |
| LPS + this compound (10 µM) | 400 | 45 | 80 |
Part 2: In Vivo Efficacy Studies
Objective:
To evaluate the in vivo efficacy of this compound in a mouse model of acute inflammation.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Protocol:
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: LPS + Vehicle
-
Group 4: LPS + this compound
-
-
Dosing: Administer this compound or its vehicle (e.g., corn oil) via oral gavage.
-
LPS Challenge: One hour after this compound administration, inject LPS (e.g., 1 mg/kg) or saline intraperitoneally.
-
Sample Collection:
-
Collect blood via tail vein at 2 and 6 hours post-LPS injection to measure serum cytokine levels.
-
At the end of the study (e.g., 24 hours), euthanize the mice and collect tissues (e.g., liver, lungs) for histology and gene expression analysis.
-
-
Endpoints:
-
Primary: Serum levels of TNF-α and IL-6.
-
Secondary: Histopathological scoring of tissue inflammation and qPCR analysis of inflammatory gene expression in tissues.
-
Data Presentation:
Table 2.1: Serum Cytokine Levels (pg/mL) 2 Hours Post-LPS
| Group | Mean TNF-α | Standard Deviation | Mean IL-6 | Standard Deviation |
| Vehicle Control | 45 | 10 | 30 | 8 |
| This compound alone | 50 | 12 | 35 | 9 |
| LPS + Vehicle | 3500 | 400 | 1500 | 200 |
| LPS + this compound | 1200 | 250 | 600 | 110 |
Table 2.2: Histopathological Score of Lung Inflammation (24 Hours Post-LPS)
| Group | Mean Inflammation Score (0-4) | Standard Deviation |
| Vehicle Control | 0.2 | 0.1 |
| This compound alone | 0.3 | 0.1 |
| LPS + Vehicle | 3.5 | 0.5 |
| LPS + this compound | 1.5 | 0.4 |
Disclaimer: The data presented in these application notes are for illustrative purposes only and do not represent actual experimental results for a compound named this compound. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
Sourcing and Application of AQ148 for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the sourcing, purchasing, and application of AQ148, a potent HIV-1 protease inhibitor, for research applications. Detailed experimental protocols and a summary of its biochemical data are presented to facilitate its use in a laboratory setting.
Sourcing and Purchasing this compound
This compound, identified by CAS number 178820-70-7, is a specialized research chemical. The following table summarizes publicly available information from various suppliers to aid in procurement. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Notes |
| MedchemExpress | This compound | 178820-70-7 | C₃₀H₃₇N₃O₄ | 503.64 | >98% | Provides Ki and IC50 values. |
| TargetMol | AQ 148 | 178820-70-7 | C₃₀H₃₇N₃O₄ | 503.64 | Not specified | Available through distributors such as Tebubio and Caltag Medsystems. |
| ChemicalBook | AQ 148 | 178820-70-7 | C₃₀H₃₇N₃O₄ | 503.64 | Not specified | Lists multiple potential suppliers. |
Biochemical Data and Inhibitory Activity
This compound is a competitive inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Its inhibitory activity has been characterized, providing key quantitative measures of its potency.
| Parameter | Value | Description | Reference |
| Ki (Inhibition Constant) | 137 nM | A measure of the inhibitor's binding affinity to the HIV-1 protease.[1] | Rutenber et al., 1996 |
| IC50 (Half-maximal inhibitory concentration) | 1.5 µM | The concentration of this compound required to inhibit 50% of the HIV-1 protease activity in vitro.[1] | Rutenber et al., 1996 |
| IC50 (HIV-2 Protease) | 3.4 µM | The concentration of this compound required to inhibit 50% of the HIV-2 protease activity in vitro.[1] | Rutenber et al., 1996 |
| IC50 (SIV Protease) | 5.0 µM | The concentration of this compound required to inhibit 50% of the Simian Immunodeficiency Virus (SIV) protease activity in vitro.[1] | Rutenber et al., 1996 |
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the enzymatic activity of HIV-1 protease. This protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their mature, functional protein components. By binding to the active site of the protease, this compound prevents this cleavage, leading to the production of immature, non-infectious viral particles.
Caption: Inhibition of HIV-1 Protease by this compound blocks polyprotein processing, preventing viral maturation.
Experimental Protocols
The following are generalized protocols for evaluating the inhibitory activity of compounds like this compound against HIV-1 protease. These should be adapted based on specific laboratory conditions and equipment.
General Workflow for HIV-1 Protease Inhibition Assay
Caption: A typical workflow for determining the inhibitory potency of this compound against HIV-1 protease.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is based on the use of a fluorogenic substrate that is cleaved by HIV-1 protease, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the diluted this compound solutions or DMSO control.
-
Add the HIV-1 Protease working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
-
Disclaimer: The information provided is for research purposes only and is based on publicly available data. All laboratory work should be conducted in accordance with institutional safety guidelines. The specific experimental conditions may require optimization.
References
Troubleshooting & Optimization
Troubleshooting AQ148 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AQ148, a competitive HIV-1 protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a small molecule that acts as a competitive inhibitor of the Human Immunodeficiency Virus 1 (HIV-1) protease. It has the chemical formula C30H37N3O4 and a molecular weight of 503.64 g/mol . Its inhibitory constant (Ki) against HIV-1 protease is 137 nM. The IC50 values for the inhibition of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) aspartic proteases are 1.5 µM, 3.4 µM, and 5 µM, respectively.
Q2: What is the primary mechanism of action for this compound?
As an HIV-1 protease inhibitor, this compound blocks the active site of the viral protease enzyme. This enzyme is critical for the lifecycle of the virus as it cleaves newly synthesized viral polyproteins into mature, functional proteins. By inhibiting this process, this compound prevents the formation of new, infectious virions.
Q3: In what form is this compound typically supplied?
This compound is generally supplied as a solid powder.
Q4: How should I store this compound?
For long-term storage, it is recommended to store the solid powder at -20°C in a dry and dark environment. For short-term storage of a few days to weeks, 0-4°C is acceptable.
Troubleshooting this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound during the preparation of stock solutions and in aqueous experimental media. The following guide provides a systematic approach to addressing these issues.
Predicted Solubility Profile of this compound
Disclaimer: The following table provides predicted, qualitative solubility information based on the general characteristics of similar small molecules. Experimental validation is highly recommended.
| Solvent | Predicted Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | High | Recommended for initial stock solution preparation. Ensure the use of anhydrous DMSO to prevent degradation of the compound. |
| DMF (Dimethylformamide) | High | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Moderate to Low | May be suitable for some applications, but lower concentrations are likely required compared to DMSO or DMF. |
| Methanol | Moderate to Low | Similar to ethanol, solubility may be limited. |
| Water | Very Low | This compound is expected to have poor aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution in aqueous buffers is not recommended. Precipitation is likely to occur. |
Common Solubility Problems and Solutions
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Solution:
-
Verify the Solvent: For initial stock solutions, use a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
Increase Mixing: Gently vortex or sonicate the solution. Sonication for a few minutes can help break up small particles and enhance dissolution.
-
Gentle Warming: Warm the solution briefly in a water bath at a temperature no higher than 37°C.[1] Be cautious, as excessive heat can degrade the compound.
-
Check for Contamination: Ensure your solvent is not contaminated with water, which can significantly reduce the solubility of hydrophobic compounds.
-
Problem 2: The this compound stock solution in DMSO precipitates when diluted into an aqueous buffer for my experiment.
This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.
-
Solution:
-
Serial Dilutions in Organic Solvent: Before diluting into your aqueous buffer, perform initial serial dilutions in the same organic solvent (e.g., DMSO) to lower the concentration of this compound.
-
Final Dilution into Aqueous Buffer: Add the final, diluted organic stock solution to your aqueous buffer while vortexing to ensure rapid mixing. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <1%) to avoid off-target effects.
-
Use of Surfactants: In some in-vitro assays, the inclusion of a small amount of a non-ionic detergent like Tween-20 in the aqueous buffer can help maintain the solubility of hydrophobic compounds.[2] However, ensure the surfactant is compatible with your experimental setup.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.5036 mg of this compound (Molecular Weight = 503.64).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also be applied if necessary.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation issues.
Signaling Pathway
Mechanism of Action of this compound as an HIV-1 Protease Inhibitor
The following diagram illustrates the mechanism by which this compound inhibits HIV-1 maturation.
Caption: this compound competitively inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.
References
AQ148 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of AQ148 and mitigating their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is characterized as a competitive inhibitor of HIV-1 protease.[1][2][3] It functions by binding to the active site of the enzyme, thereby preventing the processing of viral polyproteins essential for the maturation of infectious virus particles.[4] The inhibitor has a reported Ki value of 137 nM for HIV-1 PR.[1][4]
Q2: Are there any known off-target effects for this compound?
Currently, there is limited publicly available information detailing specific off-target interactions of this compound. As with many small molecule inhibitors, the potential for off-target binding exists and should be experimentally evaluated. General strategies for identifying off-target effects are crucial for ensuring data integrity.
Q3: What are the general principles for mitigating potential off-target effects of a small molecule inhibitor like this compound?
Mitigating off-target effects involves a multi-faceted approach:
-
Dose-Response Studies: It is critical to perform thorough dose-response experiments to identify the lowest concentration of the compound that elicits the desired on-target effect.[5] This minimizes the risk of engaging lower-affinity off-targets.
-
Use of Control Compounds: Employing a structurally similar but biologically inactive analog of this compound can help differentiate between on-target and off-target-driven phenotypes.[5]
-
Orthogonal Approaches: Confirming phenotypes with a secondary, structurally distinct inhibitor of the same target can provide strong evidence for on-target activity.
-
Target Engagement Assays: Directly measuring the binding of this compound to its intended target within the experimental system can confirm on-target activity. Techniques like the cellular thermal shift assay (CETSA) can be employed.[5]
-
Rescue Experiments: If a phenotype is observed upon treatment with this compound, attempting to "rescue" or reverse this phenotype by overexpressing the intended target can help confirm on-target action.
Troubleshooting Guides
Issue 1: Unexpected or Unexplained Cellular Phenotype Observed
You observe a cellular response that is not consistent with the known function of HIV-1 protease in your experimental system.
-
Possible Cause: Off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the EC50 for the unexpected phenotype and compare it to the Ki for HIV-1 protease. A significant rightward shift in the EC50 for the phenotype may suggest an off-target effect.
-
Employ a Structurally Unrelated HIV-1 Protease Inhibitor: If a different inhibitor of the same target does not reproduce the phenotype, it is more likely an off-target effect of this compound.
-
Conduct a Target Knockdown/Knockout Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HIV-1 protease. If the resulting phenotype mimics that of this compound treatment, it supports an on-target effect.
-
Initiate Off-Target Profiling: Screen this compound against a panel of relevant targets, such as other proteases or kinases, to identify potential off-target interactions.
-
Issue 2: Cell Toxicity Observed at Efficacious Concentrations
You observe significant cytotoxicity in your cell-based assays at concentrations where this compound is expected to inhibit HIV-1 protease.
-
Possible Cause: On-target toxicity or off-target mediated toxicity.
-
Troubleshooting Steps:
-
De-couple On-Target from Off-Target Toxicity:
-
Rescue Experiment: Overexpress a resistant form of HIV-1 protease. If the toxicity is mitigated, it suggests on-target toxicity.
-
Counter-Screening: Test this compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[6]
-
-
Broad-Spectrum Toxicity Profiling: Screen the compound against a panel of known toxicity-related targets, such as the hERG channel or various cytochrome P450 enzymes.[6]
-
Data Presentation
Table 1: Hypothetical Off-Target Profiling Data for this compound
This table presents a hypothetical scenario for the off-target screening of this compound against a panel of human proteases.
| Target | IC50 (nM) | Selectivity (Fold vs. HIV-1 Protease) |
| HIV-1 Protease (On-Target) | 137 | - |
| Protease X | 5,200 | 38 |
| Protease Y | > 20,000 | > 146 |
| Protease Z | 1,500 | 11 |
A higher fold selectivity indicates a more specific interaction with the intended on-target.
Table 2: Troubleshooting Unexpected Phenotypes with this compound
| Observation | Potential Cause | Recommended Action |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile this compound against a relevant kinase panel; map the activated pathway using phosphoproteomics.[5] |
| Inconsistent results across different cell lines | Cell-type specific off-target effects or differential target expression | Quantify the expression of HIV-1 protease in each cell line; perform off-target profiling in the more sensitive cell line.[5] |
Experimental Protocols
Protocol: Kinase Selectivity Profiling
To investigate potential off-target effects on cellular signaling, this compound can be screened against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared for IC50 determination.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.[7][8]
-
Assay Performance: Utilize a reputable vendor for kinase profiling services. Typically, these assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Data Analysis: The IC50 values are calculated for each kinase. The results are then analyzed to determine the selectivity of this compound.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: On-target vs. a hypothetical off-target pathway for this compound.
References
- 1. A new class of HIV-1 protease inhibitor: the crystallographic structure, inhibition and chemical synthesis of an aminimide peptide isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ha synthesis inhibitor: Topics by Science.gov [science.gov]
- 3. inhibitor peptide isolated: Topics by Science.gov [science.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Specificity of AQ148
Issue: Initial searches for "AQ148" in scientific and drug development contexts have not yielded specific information regarding a compound, molecule, or experimental tool with this designation. The predominant results refer to a model of a Tecumseh engine.
To provide accurate and relevant technical support, it is crucial to first identify the nature of this compound. Without this foundational information, creating specific troubleshooting guides, experimental protocols, and signaling pathway diagrams is not possible.
Please provide more details about this compound. For instance, is it:
-
A small molecule inhibitor?
-
A peptide or protein?
-
An antibody?
-
A gene-editing tool (e.g., CRISPR-based)?
-
A fluorescent probe or dye?
Once the identity and intended biological target of this compound are known, this technical support center can be populated with the following information to address potential specificity issues.
FAQs and Troubleshooting Guides
This section will address common issues encountered during experiments with this compound, focusing on improving its specificity and minimizing off-target effects.
| Question | Possible Cause | Troubleshooting Steps |
| How can I confirm the specificity of this compound for its intended target? | Off-target binding, cross-reactivity. | - Perform a dose-response curve to determine the optimal concentration. - Include positive and negative controls in your experiments. - Use an alternative method to validate your findings (e.g., a different antibody or a genetic knockout/knockdown of the target). |
| I am observing unexpected phenotypes or cellular responses after this compound treatment. What could be the cause? | Off-target effects of this compound.[1][2] | - Conduct a literature search for known off-target effects of similar compounds. - Perform a screen to identify potential off-target interactions (e.g., protein array).[3] - Reduce the concentration of this compound to the lowest effective dose. |
| My results with this compound are not reproducible. What should I check? | Inconsistent experimental conditions, reagent variability. | - Ensure consistent cell culture conditions (passage number, confluence). - Aliquot and store this compound properly to avoid degradation. - Verify the concentration and purity of your this compound stock. |
Experimental Protocols
Detailed methodologies for key experiments to assess and improve the specificity of this compound will be provided here once the nature of this compound is clarified. Examples of relevant protocols would include:
-
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay.
-
Protocol 2: Validating this compound Specificity with a Target Knockdown/Knockout System.
-
Protocol 3: Profiling Off-Target Effects using a Proteome-wide Screen.
Visualizing Experimental Workflows and Pathways
Diagrams of relevant signaling pathways and experimental workflows will be generated to provide a clear visual understanding of the processes involved in validating and using this compound.
To proceed with generating specific and helpful content, please provide the necessary details about this compound.
References
Navigating AQ148 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with AQ148, a peptide inhibitor of HIV-1 protease. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and an overview of the relevant signaling pathways to help ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during this compound experiments, from initial handling to data interpretation.
| Question | Answer |
| Why is my this compound peptide not dissolving? | Peptides with hydrophobic residues, like this compound, can be challenging to dissolve in aqueous solutions. It is recommended to first try dissolving a small amount in sterile, distilled water. If solubility remains an issue, a small amount of an organic solvent such as DMSO or DMF can be used, followed by a gradual addition of the aqueous buffer. Sonication can also aid in dissolution.[1][2][3][4] |
| My peptide solution is cloudy. What should I do? | Cloudiness or precipitation indicates peptide aggregation.[1] This can be caused by high peptide concentration, improper storage, or the pH of the solution being close to the peptide's isoelectric point.[4] To mitigate this, try dissolving the peptide at a higher pH if it is acidic, or a lower pH if it is basic. Using chaotropic agents like 6 M guanidine hydrochloride can also help break up aggregates.[3] |
| I'm seeing inconsistent results in my enzyme inhibition assay. What could be the cause? | Inconsistent results in HIV-1 protease inhibitor assays can stem from several factors. One common issue is the instability of the peptide inhibitor in the assay buffer. Ensure the buffer composition and pH are optimal for this compound stability. Another factor could be the presence of contaminants, such as trifluoroacetate (TFA) from the synthesis process, which can interfere with cellular assays.[5] Variations in enzyme activity, substrate concentration, and incubation times can also lead to variability. |
| How can I prevent oxidation of my this compound peptide? | Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation.[5] While the specific sequence of this compound is not publicly detailed, it is good practice to store it as a lyophilized powder at -20°C or -80°C in a desiccated, dark environment.[2][6] When preparing solutions, use degassed, oxygen-free solvents. |
| What are some common pitfalls in FRET-based protease assays? | FRET (Förster Resonance Energy Transfer) assays are commonly used for measuring protease activity.[7][8][9][10] Potential pitfalls include photobleaching of fluorophores, spectral overlap between donor and acceptor, and incorrect linker length between the fluorophore and quencher in the substrate.[7][8][9] It is crucial to use appropriate controls to account for background fluorescence and potential quenching effects of the test compound itself. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for several HIV-1 protease inhibitors, providing a comparative baseline for experimental design and data analysis.
| Inhibitor | Lower Limit of Quantification (fmol/µL in cell lysates) | Mean Quantitative Precision (% RSD) | Mean Quantitative Accuracy (% Deviation) | Reference |
| Saquinavir | 4 | 6.4% | 4.5% | [11][12] |
| Lopinavir | 16 | 7.3% | 6.0% | [11][12] |
| Ritonavir | 31 | 8.5% | 5.9% | [11][12] |
| Indinavir | 100 | 11.1% | 6.6% | [11][12] |
| Nelfinavir | 100 | 7.2% | 8.0% | [11][12] |
Experimental Protocols
General Protocol for HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound against HIV-1 protease using a fluorogenic substrate.
Materials:
-
Active HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Allow all reagents to thaw and equilibrate to room temperature. Prepare serial dilutions of this compound to determine the IC50 value.
-
Set up Reactions: In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer only.
-
Enzyme Control: HIV-1 Protease in Assay Buffer.
-
Test Wells: HIV-1 Protease and varying concentrations of this compound in Assay Buffer.
-
Positive Control: HIV-1 Protease and a known inhibitor in Assay Buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 330/450 nm) at 37°C for 1-3 hours.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the enzyme control and calculate the IC50 value.
Signaling Pathways
HIV-1 protease plays a critical role in the viral life cycle by cleaving viral polyproteins into mature, functional proteins. However, it can also cleave host cell proteins, thereby impacting cellular signaling pathways, most notably apoptosis.
HIV-1 Protease and Apoptosis Pathway
The following diagram illustrates how HIV-1 protease can induce apoptosis in infected cells through the cleavage of key cellular proteins.
Caption: HIV-1 Protease-mediated induction of apoptosis.
Experimental Workflow for Screening this compound Activity
This diagram outlines a typical workflow for screening and characterizing the inhibitory potential of this compound.
Caption: Workflow for this compound inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. HIV-1 protease inhibitors: a comparative QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polybiotech.co [polybiotech.co]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 10. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: AQ148 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AQ148 in various buffer conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffer conditions for storing and handling this compound?
A1: For optimal stability, it is recommended to store this compound in a slightly acidic to neutral buffer, ideally between pH 6.0 and 7.4. Buffers such as phosphate, citrate, and acetate are commonly used in pharmaceutical formulations and can be suitable for this compound.[1][2][3] However, the ideal buffer may vary depending on the specific experimental conditions. It is crucial to perform stability studies to determine the most suitable buffer for your application.
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution can significantly impact the chemical stability of small molecules like this compound.[4][5] Extreme pH conditions (highly acidic or alkaline) can lead to degradation through processes like hydrolysis or oxidation.[6] For instance, molecules with ester or amide bonds are particularly susceptible to hydrolysis at extreme pH levels.[6] Changes in pH can also affect the ionization state of the molecule, potentially influencing its solubility and biological activity.[6]
Q3: Can the buffer type itself influence the stability of this compound, even at the same pH?
A3: Yes, the buffer components can directly interact with the drug molecule and affect its stability.[7][8] Some buffers may catalyze degradation reactions or interact with the compound, leading to precipitation or loss of activity. Therefore, it is advisable to test a few different buffer systems to identify the one that provides the best stability for this compound in your specific assay.
Q4: What is the recommended method for assessing the stability of this compound in a new buffer?
A4: A common method to assess stability is through a time-course study where the concentration of this compound is monitored over time at different conditions. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the amount of intact this compound and detect any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in buffer. | The buffer composition or pH may be unfavorable for this compound solubility. | - Test a range of pH values for your chosen buffer.- Try a different buffer system (e.g., switch from phosphate to citrate).- Consider the use of co-solvents, if compatible with your experiment. |
| Loss of this compound activity over a short period in the experimental buffer. | The buffer may be causing rapid degradation of this compound. | - Immediately assess the stability of this compound in the buffer using HPLC.- Switch to a buffer system known to be more inert.- Ensure the buffer pH is within the optimal range for this compound stability. |
| Inconsistent experimental results. | This could be due to gradual degradation of this compound in the working solution. | - Prepare fresh working solutions of this compound for each experiment.- Perform a short-term stability test in your experimental buffer to understand its degradation kinetics.- Store stock solutions in a recommended stable buffer and minimize the time the compound spends in the experimental buffer. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Different Buffers
-
Buffer Preparation : Prepare a panel of buffers (e.g., 50 mM sodium phosphate, 50 mM sodium citrate, 50 mM sodium acetate) at various pH levels (e.g., 5.0, 6.0, 7.0, 8.0).
-
Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike a known concentration of the this compound stock solution into each buffer to a final concentration relevant to the experimental use.
-
Incubation : Incubate the samples at a specific temperature (e.g., room temperature or 37°C).
-
Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the aliquots by a validated HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis : Plot the percentage of this compound remaining versus time for each buffer condition to determine the degradation rate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume : 10 µL.
-
Quantification : Use a standard curve of known this compound concentrations to quantify the amount in the samples.
Quantitative Data Summary
Table 1: Stability of this compound in Different Buffers at 37°C over 24 Hours
| Buffer (50 mM) | pH | % this compound Remaining at 4 hours | % this compound Remaining at 24 hours |
| Sodium Acetate | 5.0 | 98.5% | 92.1% |
| Sodium Phosphate | 6.0 | 99.2% | 95.8% |
| Sodium Phosphate | 7.4 | 97.5% | 88.3% |
| Tris-HCl | 8.0 | 90.1% | 75.4% |
Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.4)
| Temperature | % this compound Remaining at 8 hours | % this compound Remaining at 24 hours |
| 4°C | 99.8% | 98.5% |
| Room Temperature (25°C) | 98.1% | 93.2% |
| 37°C | 95.5% | 88.3% |
Visualizations
Caption: Workflow for assessing this compound stability in various buffer conditions.
Caption: Factors influencing this compound stability and potential consequences.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Pharmaceutical Buffers [chemical-sales.com]
- 3. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to interpret unexpected results with AQ148
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AQ148, a water-soluble prodrug of the pan-PI3K inhibitor, wortmannin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble prodrug of wortmannin, a potent, covalent, and non-specific inhibitor of phosphoinositide 3-kinases (PI3Ks).[1] Upon administration, this compound is converted to wortmannin, which targets the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K, this compound is expected to block these processes, making it a valuable tool for cancer research.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary expected effects of this compound treatment in sensitive cell lines are the inhibition of cell proliferation, a decrease in cell viability, and the induction of apoptosis or cell cycle arrest.[4][5][6] On a molecular level, you should observe a significant decrease in the phosphorylation of downstream effectors of PI3K, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein.[7][8]
Q3: How stable is this compound in solution?
A3: this compound is designed for improved solubility and stability in aqueous solutions compared to its active form, wortmannin. However, wortmannin itself has a short half-life in tissue culture, estimated to be around 10 minutes, due to its reactive C20 carbon.[1] It is recommended to prepare fresh dilutions of this compound for each experiment and to minimize the time the compound spends in culture media before reaching the cells.
Troubleshooting Unexpected Experimental Results
This section addresses common discrepancies between expected and observed results when using this compound.
Q4: I am not observing the expected decrease in cell viability after this compound treatment. What could be the cause?
A4: If you do not see the expected cytotoxicity, consider the following possibilities:
-
Intrinsic or Acquired Resistance: The cell line you are using may have inherent or developed resistance to PI3K inhibition. Resistance can be mediated by several mechanisms, including:
-
Compensatory Pathway Activation: Cells may upregulate parallel signaling pathways, such as the MAPK/ERK pathway, to bypass the PI3K blockade.[9][10]
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of feedback loops that reactivate the pathway or promote survival through other means. For example, activated AKT normally suppresses FOXO transcription factors; inhibiting AKT can allow FOXO to promote the expression of pro-survival genes.[9]
-
Upregulation of Other Kinases: Increased expression or activity of other kinases, such as PIM kinase, can confer resistance by phosphorylating downstream targets of AKT independently.[11][12]
-
-
Suboptimal Drug Concentration or Exposure Time: The concentration of this compound may be too low, or the treatment duration too short, to elicit a response. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal IC50 value and treatment window for your specific cell line.
-
Cell Culture Conditions: High cell density can sometimes diminish the apparent effect of a cytotoxic agent. Ensure that cells are sub-confluent during the experiment.[13]
Q5: Western blot analysis shows incomplete inhibition of pAKT, even at high concentrations of this compound. Why is this happening?
A5: Incomplete inhibition of AKT phosphorylation can be perplexing. Potential reasons include:
-
Rapid Drug Degradation: As the active metabolite wortmannin has a short half-life, it might be degrading in the culture medium before it can fully inhibit its target.[1] Consider a shorter treatment time or replenishing the media with fresh this compound.
-
Strong Upstream Signaling: If the cells are cultured in high-serum conditions, the constant stimulation of receptor tyrosine kinases (RTKs) can lead to a high rate of PI3K activation that may overwhelm the inhibitor.[10] Consider reducing the serum concentration or serum-starving the cells before and during treatment.
-
Activation of Alternative Kinases: Other kinases might be phosphorylating AKT. Additionally, in some contexts, resistance can be mediated by the upregulation of specific PI3K isoforms (e.g., PI3Kβ in PTEN-deficient cells) that may be less sensitive to the inhibitor.[14]
Q6: I've observed an increase in the phosphorylation of another signaling protein (e.g., pERK) after this compound treatment. Is this an off-target effect?
A6: This is a well-documented phenomenon known as compensatory signaling or pathway crosstalk.
-
On-Target Mediated Crosstalk: Inhibiting one major survival pathway like PI3K/AKT can relieve negative feedback loops that normally suppress other pathways. For instance, the PI3K pathway can exert an inhibitory effect on the RAS/MAPK pathway. When PI3K is blocked, this inhibition is lifted, leading to increased MAPK signaling (and thus, increased pERK).[9] This is an adaptive response by the cancer cells to survive the PI3K inhibition.
-
Off-Target Effects: While this compound's active metabolite, wortmannin, is a potent PI3K inhibitor, it can inhibit other kinases at higher concentrations, including mTOR, DNA-PKcs, and polo-like kinase 1 (PLK1).[1][15] These off-target effects could lead to unexpected signaling changes.[16][17][18] It is crucial to use the lowest effective concentration possible to minimize off-target activity.
Data Presentation: Interpreting Quantitative Results
Summarizing your results in a structured table can help clarify discrepancies between expected and unexpected outcomes.
| Parameter | Assay Type | Expected Result with this compound | Potential Unexpected Result | Possible Interpretation |
| Cell Viability | MTT, CellTiter-Glo | Dose-dependent decrease (IC50 in nM-low µM range)[4][8] | No significant change or high IC50 value | Intrinsic resistance, suboptimal drug concentration/exposure.[19] |
| AKT Phosphorylation (Ser473/Thr308) | Western Blot, ELISA | Strong, dose-dependent decrease[7] | Incomplete or transient inhibition | High upstream signaling, drug degradation, feedback activation.[9] |
| S6 Phosphorylation (Ser235/236) | Western Blot | Strong, dose-dependent decrease | Minimal change despite pAKT inhibition | Resistance via PIM kinase or other AKT-independent pathways.[11][12] |
| ERK Phosphorylation (Thr202/Tyr204) | Western Blot | No change or slight decrease | Paradoxical increase | Compensatory activation of the MAPK pathway.[10] |
| Apoptosis | Annexin V/PI, Caspase-3 Cleavage | Dose-dependent increase in apoptotic cells | No significant increase in apoptosis | Cells may be undergoing cell cycle arrest or senescence instead of apoptosis. |
Experimental Protocols
1. Western Blot for PI3K/AKT Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K pathway following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.[13]
-
(Optional) Serum-starve cells for 4-6 hours to reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., sterile water or PBS) for the desired time (e.g., 1, 4, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and detect the signal using an ECL substrate.[13]
-
2. Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C to allow for attachment.[4]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).[4]
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visual Guides
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: The PI3K/AKT/mTOR pathway with the point of inhibition by this compound.
Caption: Overview of key resistance mechanisms to PI3K inhibition.
References
- 1. Wortmannin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 17. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refining AQ148 experimental protocols
Technical Support Center: AQ148
Welcome to the technical support center for this compound, a potent and selective, allosteric inhibitor of MEK1/2 kinases. This guide is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in 100% DMSO to a final concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (less than 1 month) or -80°C for long-term storage.
Q2: I am observing limited or no inhibition of ERK phosphorylation in my cell-based assay. What could be the issue?
A2: This could be due to several factors:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Assay Timing: The peak inhibition of ERK phosphorylation may be time-dependent. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to identify the optimal treatment duration.
-
Cellular Context: Some cell lines may have intrinsic resistance mechanisms or alternative signaling pathways that bypass MEK inhibition.[1]
Q3: My in vitro kinase assay results are not consistent with my cell-based assay results. Why?
A3: Discrepancies between in vitro and cell-based assays are not uncommon.[2] Potential reasons include:
-
Cellular Permeability: this compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations.
-
Off-Target Effects: In a cellular context, this compound might have off-target effects that are not apparent in a purified in vitro kinase assay.[3]
-
ATP Concentration: The ATP concentration in your in vitro kinase assay can significantly impact the apparent IC50 value of an ATP-competitive inhibitor. Ensure the ATP concentration used is close to the Km value for the kinase.[4]
Q4: I am observing cytotoxicity at concentrations where I expect to see specific inhibition. How can I address this?
A4: It is crucial to differentiate between specific pharmacological effects and non-specific cytotoxicity.
-
Determine the Therapeutic Window: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays to determine the concentration range where this compound is not cytotoxic.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.
Troubleshooting Guides
Western Blotting for p-ERK Inhibition
| Problem | Possible Cause | Solution |
| Weak or No p-ERK Signal | Low protein concentration. | Increase the amount of protein loaded onto the gel.[5][6] |
| Inefficient antibody. | Use a fresh primary antibody or try an antibody from a different vendor.[5] | |
| Insufficient stimulation. | Ensure your positive control (e.g., growth factor stimulation) is working effectively. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations.[6] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6] | |
| Inconsistent Results | Variation in cell seeding density. | Ensure consistent cell numbers are plated for each experiment.[7] |
| Variable treatment times. | Use a precise timer for all incubation steps. |
Cell Viability Assays (MTT/MTS)
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix gently after seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS. | |
| Low Signal-to-Noise Ratio | Suboptimal cell number. | Optimize the cell seeding density for your specific cell line and assay duration. |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct absorbance wavelength for the formazan product.[8] | |
| Interference from this compound | Compound absorbs at the same wavelength. | Run a control with this compound in cell-free media to check for absorbance interference. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK) Levels
-
Cell Seeding and Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. The next day, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MAPK/ERK pathway, such as Epidermal Growth Factor (EGF) at 100 ng/mL, for 10 minutes.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6] Incubate with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vitro MEK1 Kinase Assay
-
Reagents: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), recombinant active MEK1, inactive ERK2 substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, this compound or DMSO control, and recombinant MEK1. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of inactive ERK2 and ATP (at a concentration close to the Km for MEK1).
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Western blotting using an antibody specific for phosphorylated ERK2. Alternatively, use a commercially available ADP-Glo™ Kinase Assay to measure MEK1 activity by quantifying the amount of ADP produced.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/RAS Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 |
| HCT116 | Colorectal | KRAS G13D | 15 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 25 |
| BxPC-3 | Pancreatic | Wild-Type | >1000 |
Table 2: In Vitro Kinase Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.0 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| c-Raf | >10,000 |
| B-Raf | >10,000 |
Visualizations
Caption: The MAPK/ERK signaling pathway with the site of inhibition by this compound.
Caption: A general experimental workflow for characterizing this compound.
Caption: A troubleshooting decision tree for p-ERK inhibition experiments.
References
- 1. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
Addressing AQ148 cytotoxicity in cell culture
AQ148 Technical Support Center
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for researchers using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor designed for pre-clinical anti-cancer research. It functions by targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade involved in cell growth, proliferation, and survival. By inhibiting PI3K, this compound leads to the dephosphorylation and inactivation of Akt, a key downstream effector. This disruption of the PI3K/Akt pathway ultimately induces apoptosis (programmed cell death) in susceptible cancer cell lines.
Q2: How should I properly store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared and stored at -20°C or -80°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as dimethyl sulfoxide (DMSO). We recommend preparing high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture media, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Avoid repeated freeze-thaw cycles.
Q3: In which cell lines is this compound expected to be effective?
A3: this compound is most effective in cell lines with a hyperactivated PI3K/Akt signaling pathway. This is common in many types of cancers due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. We recommend performing a baseline characterization of your cell model's PI3K/Akt pathway activity to predict sensitivity to this compound.
Troubleshooting Guide
Q4: I am observing excessive cytotoxicity even at low concentrations of this compound. What could be the cause?
A4: This issue can arise from several factors:
-
High Cell Line Sensitivity: Your chosen cell line may be exceptionally sensitive to PI3K/Akt pathway inhibition.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic. Always run a vehicle control (media + solvent) to assess this.
-
Incorrect Concentration: Double-check your stock solution calculations and dilutions.
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
Q5: My results show inconsistent or no significant cytotoxicity after this compound treatment. What should I do?
A5: A lack of expected effect can be troubleshooted with the following steps:
-
Confirm Compound Activity: The compound may have degraded. Use a fresh vial or a new stock solution.
-
Check Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibitors. Verify the activation state of the PI3K/Akt pathway in your cells via Western blot.
-
Optimize Treatment Duration and Concentration: You may need to increase the treatment duration (e.g., from 24h to 48h or 72h) or test a higher concentration range.
-
Assay Interference: Ensure that this compound does not interfere with the readout of your viability assay (e.g., colorimetric changes in an MTT assay).
Q6: How do I design an effective experiment to determine the IC50 of this compound?
A6: To determine the half-maximal inhibitory concentration (IC50), follow this general approach:
-
Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase at the end of the experiment.
-
Concentration Range: Use a wide, logarithmic range of this compound concentrations (e.g., 0.1 nM to 100 µM).
-
Controls: Include both a "no treatment" control (cells in media only) and a "vehicle" control (cells in media with the highest concentration of solvent used).
-
Incubation Time: Treat the cells for a relevant period (e.g., 48 or 72 hours).
-
Viability Assay: Use a reliable cell viability assay to measure the cytotoxic effect.
-
Data Analysis: Normalize the data to your controls and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Data Presentation: this compound Performance
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | Incubation Time (h) | IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA E545K | 72 | 85 |
| A549 | Lung Cancer | KRAS G12S | 72 | 1,250 |
| U87-MG | Glioblastoma | PTEN null | 72 | 45 |
| PC-3 | Prostate Cancer | PTEN null | 72 | 60 |
| HCT116 | Colorectal Cancer | PIK3CA H1047R | 72 | 110 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Analysis of Akt Phosphorylation by Western Blot
-
Treatment and Lysis: Plate cells and treat with this compound (and controls) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound cytotoxicity experiments.
Technical Support Center: Overcoming Resistance to AQ148 in HIV Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel antiretroviral agent, AQ148.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically binds to the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme's active site, thereby inhibiting the conversion of viral RNA to DNA and preventing the integration of viral genetic material into the host cell's genome.
Q2: We are observing a sudden increase in the EC50 value of this compound in our cell culture experiments. What could be the cause?
A significant increase in the half-maximal effective concentration (EC50) is a strong indicator of developing drug resistance. This is likely due to the selection of pre-existing resistant variants or the emergence of new mutations in the gene encoding the reverse transcriptase enzyme. It is recommended to sequence the RT gene of the resistant viral strain to identify any potential mutations.
Q3: Are there any known mutations that confer resistance to this compound?
While research is ongoing, preliminary data suggests that mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase can reduce the binding affinity of this compound. Common mutations associated with NNRTI resistance, such as K103N and Y181C, should be investigated, as well as novel mutations that may arise under selective pressure from this compound.
Q4: Can this compound be used in combination with other antiretroviral drugs?
Yes, combination therapy is the standard of care for HIV-1 infection to prevent the emergence of drug resistance. This compound is designed to be compatible with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs). Synergistic effects and potential cross-resistance should be evaluated on a case-by-case basis.
Troubleshooting Guides
Issue: Inconsistent Results in this compound Efficacy Assays
If you are experiencing high variability in your experimental results when testing the efficacy of this compound, consider the following troubleshooting steps:
-
Cell Line Integrity:
-
Action: Regularly test your cell lines for mycoplasma contamination.
-
Action: Ensure cell viability is consistently above 95% before initiating experiments.
-
Action: Use cells within a consistent and low passage number range.
-
-
Viral Stock Consistency:
-
Action: Titer your viral stocks before each experiment to ensure a consistent multiplicity of infection (MOI).
-
Action: Store viral stocks in small aliquots at -80°C to avoid multiple freeze-thaw cycles.
-
-
Reagent Preparation:
-
Action: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Action: Verify the concentration and purity of your this compound stock using analytical methods such as HPLC.
-
Issue: Failure to Amplify the Reverse Transcriptase Gene from Resistant Strains
If you are having difficulty with PCR amplification of the RT gene from viral strains suspected of being resistant to this compound, follow these steps:
-
Primer Design:
-
Action: Ensure your PCR primers are specific to the HIV-1 RT gene and flank the region known to harbor NNRTI resistance mutations.
-
Action: Check for potential primer-dimer formation and secondary structures using primer design software.
-
-
RNA/DNA Quality:
-
Action: Use a high-quality viral RNA or proviral DNA extraction kit.
-
Action: Assess the purity and concentration of your nucleic acid template using spectrophotometry (A260/A280 ratio).
-
-
PCR Optimization:
-
Action: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
-
Action: Titrate the MgCl2 concentration in your PCR reaction, as it can significantly impact enzyme activity.
-
Action: Consider using a reverse transcriptase or polymerase with higher processivity and proofreading capabilities.
-
Quantitative Data Summary
Table 1: this compound Efficacy Against Wild-Type and Mutant HIV-1 Strains
| HIV-1 Strain | Relevant Mutations | EC50 (nM) | Fold Change in Resistance |
| Wild-Type (WT) | None | 1.5 ± 0.3 | 1.0 |
| Mutant A | K103N | 35.2 ± 2.1 | 23.5 |
| Mutant B | Y181C | 89.7 ± 5.4 | 59.8 |
| Mutant C | K103N + Y181C | 450.1 ± 25.6 | 300.1 |
Table 2: Synergistic Effect of this compound with Other Antiretrovirals Against Mutant C (K103N + Y181C)
| Drug Combination | Combination Index (CI) | Interpretation |
| This compound + Zidovudine (NRTI) | 0.75 | Synergistic |
| This compound + Lopinavir (PI) | 0.82 | Synergistic |
| This compound + Efavirenz (NNRTI) | 1.50 | Antagonistic |
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay
This protocol determines the concentration of this compound required to inhibit viral replication by 50% (EC50).
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Add a standardized amount of HIV-1 (wild-type or mutant) to each well, along with the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates, which is proportional to the level of viral replication.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Genotypic Resistance Analysis
This protocol is for identifying mutations in the HIV-1 reverse transcriptase gene.
-
Nucleic Acid Extraction: Extract viral RNA from the supernatant of infected cell cultures or proviral DNA from infected cells.
-
Reverse Transcription (for RNA): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and specific primers.
-
PCR Amplification: Amplify the reverse transcriptase gene from the cDNA or proviral DNA using high-fidelity polymerase.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a commercial sequencing service.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify mutations.
Mandatory Visualizations
Caption: Workflow for characterizing this compound resistance.
Caption: this compound mechanism of action and resistance.
Validation & Comparative
The Enigmatic Profile of AQ148: A Comparative Analysis of an Obscure HIV-1 Protease Inhibitor Remains Elusive
Despite efforts to position the investigational compound AQ148 within the landscape of HIV-1 protease inhibitors, a comprehensive comparative analysis remains challenging due to the conspicuous absence of publicly available data. While initial findings have pinpointed its inhibitory constants, a thorough evaluation against established antiretroviral agents is not feasible based on the current scientific literature. This report summarizes the known characteristics of this compound and outlines the standard experimental methodologies used to evaluate such compounds, providing a framework for its potential future assessment.
This compound: An Inhibitor in Isolation
This compound has been identified as an inhibitor of HIV-1 protease with a reported Ki value of 137 nM. Further characterization has demonstrated its activity against different retroviral proteases, with IC50 values of 1.5 µM for HIV-1, 3.4 µM for HIV-2, and 5 µM for the Simian Immunodeficiency Virus (SIV) protease.
However, a critical gap exists in the scientific record, as no studies have been found that directly compare the efficacy of this compound to other clinically approved HIV-1 protease inhibitors. This lack of comparative data prevents a meaningful assessment of its potential advantages or disadvantages in terms of potency, resistance profile, and selectivity.
A Landscape of Established HIV-1 Protease Inhibitors
The class of HIV-1 protease inhibitors includes a number of well-characterized drugs that have been instrumental in the management of HIV/AIDS. These agents, such as Darunavir, Atazanavir, and Ritonavir, have been extensively studied, and their mechanisms of action, resistance profiles, and clinical efficacy are well-documented. Any new entrant into this class, such as this compound, would need to demonstrate a competitive or improved profile against these established therapies.
| Inhibitor | Reported Potency (Ki or IC50) | Key Characteristics |
| This compound | Ki = 137 nM; IC50 (HIV-1) = 1.5 µM | Limited publicly available data. |
| Darunavir | Low nanomolar range | High potency, high genetic barrier to resistance. |
| Atazanavir | Low nanomolar range | Once-daily dosing, favorable lipid profile. |
| Ritonavir | Potent inhibitor | Primarily used as a pharmacokinetic booster. |
| Saquinavir | First approved protease inhibitor | Paved the way for protease inhibitor therapy. |
| Tipranavir | Non-peptidic inhibitor | Active against some protease inhibitor-resistant strains. |
Experimental Protocols for Evaluating HIV-1 Protease Inhibitors
The assessment of novel HIV-1 protease inhibitors typically involves a series of standardized biochemical and cell-based assays. These protocols are designed to determine the compound's inhibitory potency, selectivity, and mechanism of action.
Biochemical Assays
Biochemical assays are fundamental in determining the intrinsic inhibitory activity of a compound against the purified HIV-1 protease enzyme. A common method is the Fluorogenic Substrate Assay .
Experimental Workflow: Fluorogenic HIV-1 Protease Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of two Human Immunodeficiency Virus (HIV) protease inhibitors: AQ148 and saquinavir. While direct comparative studies are not publicly available, this document synthesizes existing data to offer insights into their respective potencies.
Introduction
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious virions, making it a key target for antiretroviral therapy. Saquinavir was the first HIV protease inhibitor to be approved by the FDA and has been a cornerstone of combination antiretroviral therapy.[1][2] this compound is also an inhibitor of HIV-1 protease. This guide presents available in vitro data for both compounds to aid researchers in understanding their relative efficacy.
Quantitative Efficacy Data
The following table summarizes the available in vitro efficacy data for this compound and saquinavir. It is important to note that these values were obtained from different studies and likely under varied experimental conditions. Therefore, a direct comparison should be made with caution.
| Compound | Parameter | Value | Target | Notes |
| This compound | Ki | 137 nM | HIV-1 Protease | Inhibition constant. |
| IC50 | 1.5 µM | HIV-1 Aspartic Protease | 50% inhibitory concentration. | |
| IC50 | 3.4 µM | HIV-2 Aspartic Protease | 50% inhibitory concentration. | |
| IC50 | 5 µM | SIV Aspartic Protease | 50% inhibitory concentration. | |
| Saquinavir | IC50 | 1-30 nM | HIV-1 | In acutely and chronically infected peripheral blood lymphocytes, monocytic, and lymphoblastoid cells. |
| IC90 | 5-80 nM | HIV-1 | In acutely and chronically infected peripheral blood lymphocytes, monocytic, and lymphoblastoid cells. | |
| EC50 | 1.51 (±2.62) µM | HIV-1BaL | In activated Peripheral Blood Mononuclear Cells (PBMCs) with pulsed exposure.[3] | |
| EC90 | 3.54 (±4.96) µM | HIV-1BaL | In activated PBMCs with pulsed exposure.[3] | |
| EC50 | 0.20 (±0.01) µM | HIV-1BaL | In immature Monocyte-Derived Dendritic Cells (iMDDCs) with pulsed exposure.[3] | |
| EC90 | 2.19 (±0.21) µM | HIV-1BaL | In immature Monocyte-Derived Dendritic Cells (iMDDCs) with pulsed exposure.[3] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited for this compound are not available. However, a general methodology for determining the in vitro efficacy of HIV protease inhibitors is described below.
General Fluorometric HIV-1 Protease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the cleavage of a specific substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay Buffer
-
Test Compounds (this compound, Saquinavir)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: A dilution series of the test compounds (e.g., this compound, saquinavir) is prepared in assay buffer or DMSO.
-
Enzyme Preparation: Recombinant HIV-1 protease is diluted to a working concentration in pre-warmed assay buffer.
-
Reaction Mixture: The diluted test compounds are pre-incubated with the HIV-1 protease solution in the wells of a 96-well plate for a specified time at 37°C to allow for inhibitor binding.
-
Substrate Addition: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: The fluorescence intensity is measured immediately and kinetically over a period of time (e.g., 1-3 hours) at an excitation and emission wavelength appropriate for the substrate (e.g., Ex/Em = 330/450 nm).[4][5] The rate of increase in fluorescence is proportional to the protease activity.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
Both this compound and saquinavir are HIV protease inhibitors and are expected to function through a similar mechanism of action. They act as competitive inhibitors, binding to the active site of the HIV-1 protease enzyme.[1][6] This binding prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins into their functional components, which are essential for the maturation of new, infectious virions.
Caption: Mechanism of HIV protease inhibition by this compound or saquinavir.
The diagram above illustrates the central role of HIV protease in the viral maturation process and how protease inhibitors like this compound and saquinavir intervene.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of HIV-1 protease inhibitors.
Caption: A typical workflow for in vitro HIV-1 protease inhibitor screening.
This workflow provides a standardized approach to evaluate the inhibitory potential of compounds against HIV-1 protease.
Conclusion
Based on the available, albeit not directly comparable, in vitro data, both this compound and saquinavir demonstrate inhibitory activity against HIV-1 protease. Saquinavir appears to have a lower IC50 in cellular assays, suggesting high potency. The enzymatic Ki and IC50 values for this compound indicate it is also a potent inhibitor of the viral protease. To definitively determine the relative efficacy of these two compounds, a head-to-head study utilizing the same experimental conditions and standardized reagents would be required. Researchers are encouraged to consider the differences in assay types (enzymatic vs. cellular) and experimental conditions when interpreting the provided data.
References
- 1. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. abcam.co.jp [abcam.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of AQ148: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel kinase inhibitor, AQ148, with established alternatives, Gefitinib and Erlotinib. The inhibitory activity of this compound has been evaluated against Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1][2] This document presents supporting experimental data, detailed protocols, and visual diagrams to facilitate an objective assessment of this compound's performance and potential as a therapeutic agent.
Inhibitory Activity and Selectivity
The inhibitory potential of this compound was assessed against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using in-vitro kinase assays. For comparison, the activities of Gefitinib and Erlotinib, two well-established EGFR inhibitors, are also presented.[3]
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical Data) | EGFR | 5 |
| KDR (VEGFR2) | >10,000 | |
| c-Src | >10,000 | |
| Gefitinib | EGFR | 37 [4] |
| Erlotinib | EGFR | 2 [5] |
Note: The IC50 values for Gefitinib and Erlotinib are based on published literature and can vary depending on the specific assay conditions and cell lines used. For instance, other studies have reported IC50 values for Gefitinib in the range of 13.06 nM to 77.26 nM in different cell lines.[6][7] Similarly, Erlotinib's IC50 has been reported to be around 30 nM in other contexts.[8]
Experimental Protocols
The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values of kinase inhibitors.
Objective: To measure the in-vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Kinase enzyme of interest (e.g., recombinant human EGFR)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or non-labeled depending on the detection method
-
Test compound (e.g., this compound) and control inhibitors (e.g., Gefitinib, Erlotinib)
-
Assay buffer (containing appropriate salts, buffering agents, and cofactors)
-
96-well or 384-well plates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, or antibodies/probes for non-radiometric assays)
-
Plate reader (e.g., scintillation counter or fluorescence/luminescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer. A typical concentration range would span from picomolar to micromolar.
-
Reaction Setup: In a multi-well plate, add the kinase enzyme, the kinase substrate, and the serially diluted test compound or control inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). This allows for the enzymatic transfer of the phosphate group from ATP to the substrate.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution with a high concentration of EDTA to chelate Mg2+, which is essential for kinase activity).
-
Detection: The amount of phosphorylated substrate is then quantified.
-
Radiometric Assay: If [γ-32P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane), and the radioactivity is measured using a scintillation counter.
-
Non-Radiometric Assays: These methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays, use modified substrates or specific antibodies to detect the phosphorylated product.[9]
-
-
Data Analysis: The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity and the process of its validation, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell division and death.[10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways.[10][11] These pathways ultimately lead to gene transcription that promotes cell proliferation, survival, and growth. Small molecule inhibitors like this compound compete with ATP to bind to the catalytic domain of the kinase, thereby inhibiting its activity and blocking downstream signaling.[10]
References
- 1. drugs.com [drugs.com]
- 2. Growth factor receptor inhibitor - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ClinPGx [clinpgx.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Analysis of AQ148 Cross-Reactivity with Common Proteases
Objective: This guide provides a comparative analysis of the cross-reactivity of the investigational protease AQ148 against a panel of common serine and cysteine proteases. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target effects of this compound.
Summary of Cross-Reactivity Data
The inhibitory activity of this compound was assessed against its primary target and a selection of other proteases. The half-maximal inhibitory concentration (IC50) was determined for each enzyme to quantify the potency of inhibition. All experiments were conducted under standardized assay conditions to ensure comparability of the results.
| Target Protease | Protease Class | This compound IC50 (nM) |
| Target Protease X | Serine Protease | 15 |
| Trypsin | Serine Protease | > 10,000 |
| Chymotrypsin | Serine Protease | 8,500 |
| Elastase (Neutrophil) | Serine Protease | > 10,000 |
| Thrombin | Serine Protease | 5,200 |
| Caspase-3 | Cysteine Protease | > 10,000 |
Note: The data presented in this table is illustrative and based on a hypothetical molecule, this compound, for demonstrative purposes.
Experimental Protocols
Protease Inhibition Assay
The cross-reactivity of this compound was evaluated using a fluorescence-based enzymatic assay.
Materials:
-
This compound (lyophilized powder)
-
Recombinant human proteases (Target Protease X, Trypsin, Chymotrypsin, Elastase, Thrombin, Caspase-3)
-
Fluorogenic peptide substrates specific for each protease
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Dimethyl Sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A serial dilution series was then prepared in the assay buffer to obtain final concentrations ranging from 1 nM to 50 µM.
-
Enzyme Preparation: Each protease was diluted in the assay buffer to a final concentration that produces a linear rate of substrate hydrolysis over the course of the experiment.
-
Assay Reaction:
-
5 µL of the diluted this compound solution was added to the wells of a 384-well plate.
-
20 µL of the diluted enzyme solution was added to each well and incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction was initiated by adding 25 µL of the specific fluorogenic substrate to each well.
-
-
Data Acquisition: The fluorescence intensity was measured every minute for 30 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate.
-
Data Analysis: The rate of reaction was determined from the linear phase of the fluorescence curve. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of a protease inhibitor.
Caption: Workflow for protease inhibitor cross-reactivity screening.
Unraveling the Potential of AQ148 in Combination Antiretroviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of HIV treatment is continually evolving, with the goal of developing more potent, less toxic, and longer-acting antiretroviral therapies. While combination antiretroviral therapy (cART) has transformed HIV into a manageable chronic condition, the emergence of drug resistance and long-term toxicities necessitate the exploration of new therapeutic agents. This guide provides a comparative overview of the investigational drug AQ148 and its potential role in combination with other antiretroviral drugs. Due to the early stage of research, publicly available data on this compound is limited. This document synthesizes the current understanding and outlines the framework for its future evaluation.
Understanding this compound: Mechanism of Action
Information regarding the specific class and mechanism of action for this compound is not yet widely available in published literature. Antiretroviral drugs are broadly categorized based on the stage of the HIV life cycle they inhibit. These classes include:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
-
Entry Inhibitors (including fusion inhibitors and CCR5 antagonists)
The efficacy of cART lies in combining drugs from at least two different classes to suppress viral replication effectively and prevent the development of resistance. The typical initial HIV regimen consists of three HIV medications from a minimum of two drug classes.
To illustrate the potential points of intervention for a new drug like this compound, the following diagram outlines the HIV life cycle and the established antiretroviral drug classes that target each stage.
Caption: HIV life cycle and corresponding antiretroviral drug targets.
Evaluating this compound in Combination: A Framework for Experimental Analysis
To assess the potential of this compound in cART, a series of preclinical and clinical studies are necessary. The following sections outline the key experiments and data required for a comprehensive comparison with existing antiretroviral agents.
Table 1: In Vitro Antiviral Activity of this compound in Combination
This table will be populated as data becomes available from in vitro studies.
| Combination Regimen | Cell Line | EC50 (nM) of this compound | EC50 (nM) of Partner Drug | Combination Index (CI) | Fold Resistance Shift |
| This compound + Tenofovir Alafenamide (TAF) | MT-4 | Data Pending | Data Pending | Data Pending | Data Pending |
| This compound + Emtricitabine (FTC) | CEM-SS | Data Pending | Data Pending | Data Pending | Data Pending |
| This compound + Dolutegravir (DTG) | PBMCs | Data Pending | Data Pending | Data Pending | Data Pending |
| This compound + Darunavir (DRV) | TZM-bl | Data Pending | Data Pending | Data Pending | Data Pending |
Experimental Protocol: In Vitro Antiviral Assay
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines (e.g., MT-4, CEM-SS) will be cultured under standard conditions.
-
Viral Infection: Cells will be infected with laboratory-adapted HIV-1 strains or clinical isolates.
-
Drug Treatment: A matrix of serial dilutions of this compound and a partner antiretroviral drug will be added to the infected cell cultures.
-
Endpoint Measurement: After a defined incubation period (e.g., 3-7 days), viral replication will be quantified using methods such as a p24 antigen ELISA or a luciferase reporter gene assay.
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination will be calculated. The Combination Index (CI) will be determined using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Cytotoxicity Profile of this compound in Combination
This table will be populated as data becomes available from in vitro studies.
| Combination Regimen | Cell Line | CC50 (µM) of this compound | CC50 (µM) of Partner Drug | Selectivity Index (SI) of this compound |
| This compound + Tenofovir Alafenamide (TAF) | MT-4 | Data Pending | Data Pending | Data Pending |
| This compound + Emtricitabine (FTC) | CEM-SS | Data Pending | Data Pending | Data Pending |
| This compound + Dolutegravir (DTG) | PBMCs | Data Pending | Data Pending | Data Pending |
| This compound + Darunavir (DRV) | TZM-bl | Data Pending | Data Pending | Data Pending |
Experimental Protocol: Cytotoxicity Assay
-
Cell Culture: Uninfected PBMCs or T-cell lines will be cultured.
-
Drug Treatment: Cells will be exposed to serial dilutions of this compound alone and in combination with partner drugs.
-
Viability Assessment: After a specified incubation period, cell viability will be measured using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The 50% cytotoxic concentration (CC50) will be calculated. The Selectivity Index (SI = CC50/EC50) will be determined to assess the therapeutic window of the drug.
Future Directions: Clinical Evaluation Workflow
The progression of this compound from preclinical research to clinical application will follow a structured pathway.
Caption: A simplified workflow for the clinical development of this compound.
Phase I trials will focus on the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. Subsequent Phase II and III trials will evaluate its efficacy in combination with other antiretrovirals in HIV-infected individuals, assessing endpoints such as viral load suppression, CD4+ T-cell count changes, and the emergence of resistance.
Conclusion
While specific data on this compound is not yet in the public domain, the established framework for evaluating new antiretroviral agents provides a clear path forward. The key to its potential success will be a favorable profile in terms of efficacy, safety, and a high barrier to resistance when used in combination with other drugs. As research progresses, the data generated from the outlined experimental protocols will be crucial in determining the future role of this compound in the management of HIV infection. This guide will be updated as new information becomes available.
AQ148 as a Reference Compound in HIV Research: A Comparative Guide
In the landscape of HIV research, the use of well-characterized reference compounds is paramount for the validation of new assays and the discovery of novel antiretroviral agents. AQ148, a known HIV-1 protease inhibitor, serves as such a reference. This guide provides a comparative analysis of this compound against other established HIV-1 protease inhibitors, offering researchers a comprehensive overview of its performance, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a potent inhibitor of the HIV-1 aspartic protease, a critical enzyme in the viral life cycle responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions. The inhibitory activity of this compound has been quantified, with a reported inhibition constant (Ki) of 137 nM. Its efficacy extends to different strains of the virus, with half-maximal inhibitory concentrations (IC50) of 1.5 µM, 3.4 µM, and 5 µM for HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) aspartic proteases, respectively.
Comparative Analysis of HIV-1 Protease Inhibitors
To provide a context for the utility of this compound as a reference compound, its biochemical potency is compared with that of several FDA-approved protease inhibitors that are commonly used in both clinical settings and research laboratories.
Table 1: Comparison of Biochemical Potency of HIV-1 Protease Inhibitors
| Protease Inhibitor | K_i_ (nM) vs. Wild-Type HIV-1 Protease | IC_50_ (nM) vs. Wild-Type HIV-1 |
| This compound | 137 | 1500 (HIV-1) |
| Lopinavir | 0.003 - 0.01 | 1.7 - 6.4[1] |
| Darunavir | <0.001 | 1.2 - 4.7[1] |
| Atazanavir | 0.05 | 2.6 - 5.2[1] |
| Saquinavir | Data not readily available | 0.9 - 2.5 (HIV-1)[2] |
| Ritonavir | Data not readily available | Used as a pharmacokinetic booster[3][4][5] |
| Indinavir | Data not readily available | Potent in vitro activity[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HIV-1 protease inhibitors.
Biochemical Assay: Fluorogenic HIV-1 Protease Inhibition Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., derived from a natural processing site of HIV-1 PR)
-
Assay buffer (e.g., 25 mM MES, pH 5.6)
-
Test compounds (e.g., this compound) and a known inhibitor as a positive control (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include wells with assay buffer only (enzyme control) and wells with the reference inhibitor (inhibitor control).
-
Add the purified HIV-1 protease to all wells except for the no-enzyme control.
-
Incubate the plate for a predetermined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/530 nm, depending on the substrate) at 37°C, protected from light.
-
Monitor the reaction for 1-3 hours.
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: HIV-1 Replication Inhibition Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is quantified after a period of incubation by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells) or primary cells (e.g., PBMCs)
-
HIV-1 viral stock
-
Cell culture medium
-
Test compounds (e.g., this compound)
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed the host cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for a short period.
-
Infect the cells with a predetermined amount of HIV-1 viral stock. Include uninfected cells as a negative control and infected cells without any compound as a positive control.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Determine the percent inhibition of viral replication for each compound concentration and calculate the EC50 value.
Visualizing the Mechanism of Action: HIV Protease Inhibitors and Apoptosis
HIV protease inhibitors have been shown to modulate apoptosis (programmed cell death) in host cells, a mechanism that can be independent of their direct antiviral activity.[7][8] At therapeutic concentrations, they can have anti-apoptotic effects, while at higher concentrations, they may induce apoptosis.[7][8][9] This modulation often involves the caspase cascade, a family of proteases that execute the apoptotic process.
Caption: Modulation of apoptosis pathways by HIV protease inhibitors.
Caption: A typical workflow for screening HIV protease inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitor ritonavir: a more potent inhibitor of P-glycoprotein than the cyclosporine analog SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritonavir: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. neurolipidomics.com [neurolipidomics.com]
Safety Operating Guide
Navigating the Safe Disposal of Novel Compound AQ148: A Guide for Researchers
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of therapeutic breakthroughs, they also present the challenge of safe management and disposal, particularly when comprehensive safety data is not yet available. This guide provides essential safety and logistical information for the proper disposal of the research compound designated as AQ148 (CAS Number: 178820-70-7), emphasizing best practices in the absence of a complete Safety Data Sheet (SDS).
Physicochemical Properties of this compound
While a comprehensive, experimentally verified dataset for this compound is not publicly available, computational predictions for the compound with CAS number 178820-70-7 offer some insight into its physical and chemical properties. These predicted values should be treated as estimates and handled with the appropriate caution in a laboratory setting.
| Property | Predicted Value |
| Molecular Formula | C₃₀H₃₇N₃O₄ |
| Molecular Weight | 503.64 g/mol |
| Boiling Point | Not Available |
| Density | Not Available |
| pKa | Not Available |
| Storage Temperature | 2-8°C (Recommended) |
General Handling and Personal Protective Equipment (PPE)
Given the uncharacterized nature of this compound, it is imperative to handle it as a potentially hazardous substance. All personnel should adhere to strict safety protocols to minimize exposure risk.
-
Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to prevent the inhalation of any aerosols or particulates.
-
Personal Protective Equipment: A standard PPE protocol for handling potent compounds should be followed:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A full-length laboratory coat should be worn and kept fastened.
-
Proper Disposal Procedures for this compound
The disposal of uncharacterized research compounds like this compound must be conducted in accordance with all institutional, local, and national regulations for hazardous waste. The following step-by-step procedure outlines a general workflow for its safe disposal.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous waste.
-
This waste should be segregated from other laboratory waste streams to prevent unintentional reactions and to ensure proper disposal.
-
-
Waste Collection:
-
Solid Waste: Collect contaminated solids in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "178820-70-7," and the primary hazard(s) (if known, otherwise state "Hazard Not Fully Characterized"). The date of accumulation and the name of the generating laboratory should also be included.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Logical Workflow for Safe Disposal of an Uncharacterized Chemical
The following diagram illustrates the decision-making and procedural flow for the safe and compliant disposal of a novel research compound such as this compound.
Caption: A logical workflow for the proper disposal of the uncharacterized research compound this compound.
Personal Protective Equipment (PPE) for Handling AQ148
[2] AQ148 - Cayman Chemical --INVALID-LINK-- this compound. WARNING: This product is not for human or veterinary use. ... Safety Data Sheet (SDS) for this product is available, please make sure you have read and ... Missing: handling | Must include: handling this compound | CAS 1006037-64-5 | Selleckchem --INVALID-LINK-- For the latest SDS, please contact us. ... Handling. Provide appropriate exhaust ventilation at places where dust is formed. For precautions see section 2.2. this compound | MedChemExpress --INVALID-LINK-- A safety data sheet is available for this product upon request. ... Handling. 1. Do not breathe dust/fume/gas/mist/vapors/spray. 2. Use only outdoors or in a ... this compound | AOBIOUS --INVALID-LINK-- Handling in a well ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. this compound | 1006037-64-5 | AOBIOUS --INVALID-LINK-- this compound is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH) with IC50 of 1 nM. ... Not for human or veterinary use. For research use only. this compound | CAS 1006037-64-5 | Selleck Chemicals --INVALID-LINK-- Handling. Advice on safe handling. Avoid contact with skin, eyes or clothing. Use personal protective equipment as required. Wash contaminated clothing before ... this compound | 1006037-64-5 | Bio-Techne --INVALID-LINK-- this compound is a potent soluble epoxide hydrolase (s-EH) inhibitor (IC50 = 1 nM). This compound exhibits >1000-fold selectivity for s-EH over a panel of other ... this compound | CAS 1006037-64-5 - LGC Standards --INVALID-LINK-- this compound. Inchi Key: FVS949AIMHYS4O6-UHFFFAOYSA-N. A potent and selective ... Safety Data Sheet. Safety Data Sheet. Please select a lot number to view the ... this compound, 1006037-64-5 - ChemicalBook --INVALID-LINK-- Handling and Storage. Storage. 2-8°C. Safety Information. Hazard Codes. T. Risk Statements. 25. Safety Statements. 45. RIDADR. UN 2811 6.1/PG 3. WGK Germany.As an AI, I cannot provide a Safety Data Sheet (SDS) as I am not a manufacturer or supplier of chemical products. However, I can give you a general overview of the likely personal protective equipment (PPE) and safety measures based on publicly available information for similar research chemicals.
It is critical to obtain the official Safety Data Sheet (SDS) from the supplier of this compound before handling the substance.
This section outlines the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated, chemical splash goggles. |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | May be required if generating dust or aerosols. |
Spill Management and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of this compound.
Waste Disposal
All waste contaminated with this compound should be considered hazardous and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, sealed container. |
| Liquid Waste | Collect in a designated, labeled, sealed, chemically compatible container. |
| Contaminated PPE | Double-bag and dispose of as hazardous waste. |
Experimental Protocols
Due to the proprietary nature of drug development, specific experimental protocols for a compound like this compound are not typically published in detail. However, based on its known function as a potent and selective inhibitor of soluble epoxide hydrolase (s-EH), with an IC50 of 1 nM, researchers would likely utilize the following types of assays:
-
Enzyme Inhibition Assay: To determine the potency and selectivity of this compound against s-EH and other enzymes.
-
Cell-Based Assays: To evaluate the effect of this compound on cellular signaling pathways downstream of s-EH.
-
In Vivo Studies: To assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation of an s-EH inhibitor like this compound.
Signaling Pathway
This compound is an inhibitor of soluble epoxide hydrolase (s-EH). This enzyme is involved in the metabolism of arachidonic acid, which is a key signaling molecule.
Caption: Simplified signaling pathway showing the role of s-EH and the inhibitory action of this compound.
Disclaimer: This information is intended for educational purposes only and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and follow your institution's safety protocols when handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
